5-Phenylthiophene-2-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-phenylthiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S2/c11-15(12,13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRKTBLHJKMFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540459 | |
| Record name | 5-Phenylthiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97272-02-1 | |
| Record name | 5-Phenylthiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylthiophene-2-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-Phenylthiophene-2-sulfonyl chloride
[1]
Executive Summary
Target Compound: 5-Phenylthiophene-2-sulfonyl chloride CAS Registry Number: 80460-39-5 Core Application: Pharmacophore intermediate for sulfonamide-based drug discovery (e.g., anti-inflammatory, anticancer agents).[1] Primary Synthesis Route: Electrophilic Aromatic Substitution (SEAr) via Chlorosulfonation.[1]
This guide details the synthesis of this compound from 2-phenylthiophene.[1] The protocol prioritizes the direct chlorosulfonation method using chlorosulfonic acid (
Retrosynthetic Analysis & Strategy
The synthesis relies on the high reactivity of the thiophene ring compared to the phenyl substituent.[1] Thiophene undergoes electrophilic substitution approximately
-
Regioselectivity: The sulfur atom activates positions
(C2, C5) and (C3, C4).[1] In 2-phenylthiophene, the C2 position is blocked.[1] The C5 position is the most electron-rich and sterically accessible site remaining, ensuring high regioselectivity over the phenyl ring or the -positions.[1] -
Reagent Choice: Chlorosulfonic acid acts as a dual reagent, introducing the sulfonyl group and converting the intermediate sulfonic acid to the chloride in situ.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway for the chlorosulfonation of 2-phenylthiophene.
Detailed Experimental Protocol
Materials & Equipment
| Reagent | Equiv.[1][2] | Role | Hazards |
| 2-Phenylthiophene | 1.0 | Substrate | Irritant |
| Chlorosulfonic Acid | 3.0 - 5.0 | Reagent/Solvent | Corrosive, Reacts violently with water |
| Dichloromethane (DCM) | Solvent | Optional Co-solvent | Volatile, Carcinogen suspect |
| Crushed Ice | N/A | Quenching | N/A |
Step-by-Step Methodology
Phase 1: Setup and Addition (Low Temperature)
-
Apparatus Preparation: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl2) or nitrogen inlet.[1] The system must be strictly anhydrous.[1]
-
Reagent Charging: Charge the flask with Chlorosulfonic acid (5.0 equiv). Cool the flask to -10°C to 0°C using an ice-salt bath.
-
Substrate Addition: Dissolve 2-phenylthiophene (1.0 equiv) in a minimal amount of anhydrous DCM (if solid) or add dropwise directly (if liquid/melted).[1] Add this solution to the acid slowly over 30–45 minutes.
Phase 2: Reaction (Ambient Temperature) 4. Equilibration: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes. 5. Completion: Remove the cooling bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–3 hours.
- Monitoring: Check reaction progress via TLC (hexane/ethyl acetate 8:2).[1] The starting material spot should disappear.[1]
Phase 3: Quenching and Isolation 6. Quenching: Prepare a beaker with crushed ice (approx. 10x weight of acid used).[1] Carefully pour the reaction mixture onto the ice with vigorous stirring.
- Safety: This step is highly exothermic.[1][2] Add the reaction mixture to the ice, never the reverse.
- Precipitation: The sulfonyl chloride product is hydrophobic and will precipitate as a solid or form a heavy oil.[1]
- Extraction: Extract the aqueous mixture with DCM (
mL). - Washing: Wash the combined organic layers with cold water (
), followed by cold saturated solution (to remove residual acid), and finally brine. - Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at .
Purification[1][2]
Mechanistic Insight (SEAr)[1]
The reaction follows the standard Electrophilic Aromatic Substitution mechanism.[1][3]
-
Generation of Electrophile: Chlorosulfonic acid is in equilibrium with
andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .[1] The active electrophile is the sulfonyl cation or the polarized complex.[1] -
Sigma Complex Formation: The electrophile attacks C5 of the thiophene ring.[1] The positive charge is delocalized over the thiophene ring and stabilized by the sulfur atom.[1]
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the sulfonic acid intermediate.[1]
-
Conversion to Chloride: In the presence of excess chlorosulfonic acid, the sulfonic acid is converted to the sulfonyl chloride, releasing
.[1]
Figure 2: Step-wise mechanistic flow of chlorosulfonation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during quench | Keep quench temperature <5°C; use excess solvent for extraction immediately.[1] |
| Regioisomers | High reaction temperature | Strictly control addition temp at -10°C to 0°C. Higher temps promote thermodynamic scrambling.[1] |
| Oily Product | Residual solvent/impurities | Triturate with cold pentane or hexane to induce crystallization.[1] |
| Violent Quench | Too fast addition | Pour reaction mix onto ice slowly with stirring. Ensure ice volume is sufficient. |
Safety & Handling (HSE)
-
Chlorosulfonic Acid: Causes severe skin burns and eye damage.[1] Reacts violently with water to release HCl gas (toxic/corrosive).[1] Work in a high-efficiency fume hood.
-
PPE: Neoprene gloves, chemical splash goggles, face shield, and lab coat are mandatory.[1]
-
Waste Disposal: Neutralize aqueous waste with sodium bicarbonate before disposal.[1] Segregate halogenated organic waste.
References
-
Thiophene Reactivity & Medicinal Applications: National Institutes of Health (NIH).[1] "Medicinal chemistry-based perspectives on thiophene and its derivatives."[1][4] [Link]
-
Mechanistic Basis (SEAr on Thiophenes): ScienceDirect / Tetrahedron Letters.[1] "Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry." (Arduini et al., 2003).[1][5] [Link]
Sources
- 1. 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE, CasNo.166964-37-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry / Tetrahedron Letters, 2003 [sci-hub.ru]
An In-Depth Technical Guide to 5-Phenylthiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications in Medicinal Chemistry
Foreword: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the thiophene nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and ability to engage in a multitude of chemical transformations have rendered it a "privileged" structure in the design of novel pharmaceuticals. Within this esteemed class of compounds, 5-Phenylthiophene-2-sulfonyl chloride emerges as a particularly versatile and potent building block. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this reagent, from its fundamental chemical properties to its strategic application in the synthesis of biologically active molecules. By delving into the causality behind experimental choices and providing validated protocols, this document serves as both a theoretical and practical resource for harnessing the full potential of this compound in the quest for new medicines.
Physicochemical and Structural Characteristics
This compound (CAS No. 97272-02-1) is a crystalline solid that serves as a key intermediate in organic synthesis, particularly in the construction of sulfonamide-based therapeutic agents.[1] A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and the interpretation of experimental outcomes.
Molecular Structure and Properties
The molecular structure of this compound features a biphenyl-like arrangement where a phenyl group is directly attached to the C5 position of a thiophene ring, which in turn is substituted with a sulfonyl chloride group at the C2 position. This specific arrangement of aromatic and functional groups imparts a unique combination of reactivity and stability to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 97272-02-1 | [1] |
| Molecular Formula | C₁₀H₇ClO₂S₂ | [1] |
| Molecular Weight | 258.74 g/mol | [1] |
| Appearance | Solid | General Knowledge |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum of a sulfonyl chloride is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and phenyl rings. The thiophene protons, being in a more electron-rich environment, will appear at a characteristic chemical shift, while the phenyl protons will exhibit a multiplet pattern. The exact chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl chloride group.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, with the carbons attached to the sulfur and chlorine atoms being significantly deshielded.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns will likely involve the loss of SO₂, Cl, and cleavage of the thiophene ring.
Synthesis and Purification: A Strategic Approach
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and effective strategy involves the chlorosulfonation of 2-phenylthiophene.
Synthetic Pathway: Chlorosulfonation of 2-Phenylthiophene
This method leverages the electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the sulfonating and chlorinating agent. The regioselectivity of this reaction is a critical consideration, as substitution can potentially occur at different positions on the thiophene ring. However, the phenyl group at the 5-position generally directs the incoming sulfonyl chloride group to the 2-position.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Chlorosulfonation
Disclaimer: This protocol is intended for experienced synthetic chemists in a well-equipped laboratory. Appropriate personal protective equipment (PPE) must be worn, and all operations should be conducted in a fume hood.
Materials:
-
2-Phenylthiophene
-
Chlorosulfonic acid (freshly distilled)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-phenylthiophene (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5°C. The reaction is exothermic and generates HCl gas, which should be vented through a scrubber.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is crucial as sulfonyl chlorides are highly reactive towards water, leading to hydrolysis to the corresponding sulfonic acid.
-
Low Temperature: The reaction is performed at low temperatures to control the exothermicity and to minimize potential side reactions, such as polysulfonation or degradation of the starting material and product.
-
Slow Addition: The dropwise addition of the highly reactive chlorosulfonic acid ensures better control over the reaction temperature and minimizes local concentration gradients.
-
Aqueous Work-up: The quenching with ice water hydrolyzes any unreacted chlorosulfonic acid. The bicarbonate wash neutralizes the acidic byproducts.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group, which readily undergoes nucleophilic substitution with a wide range of nucleophiles. This reactivity is the cornerstone of its application in the synthesis of diverse sulfonamide libraries for drug discovery.
Reaction with Amines: The Gateway to Sulfonamides
The most prominent reaction of this compound is its coupling with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General scheme for sulfonamide synthesis.
Protocol for Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine or triethylamine
-
Dichloromethane or other suitable aprotic solvent
Procedure:
-
Reaction Setup: Dissolve the amine (1 equivalent) and a base such as pyridine or triethylamine (1.1-1.5 equivalents) in an appropriate solvent like dichloromethane in a round-bottom flask.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1 equivalent) in the same solvent dropwise to the amine solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting sulfonamide by recrystallization or column chromatography.
Applications in Drug Discovery: A Scaffold for Bioactivity
The 5-phenylthiophene-2-sulfonamide scaffold is a recurring motif in a variety of biologically active compounds, demonstrating its value in the development of new therapeutic agents.
Urease Inhibitors
Derivatives of 5-phenylthiophene-2-sulfonamide have been investigated as potent inhibitors of the enzyme urease. For instance, 5-Phenylthiophene-2-sulfonamide itself has shown significant urease inhibition activity, with an IC₅₀ value of approximately 30.8 µg/mL, which is more potent than the standard inhibitor thiourea (IC₅₀ ≈ 43 µg/mL).[3] The mechanism of inhibition is thought to involve the interaction of the sulfonamide moiety with the nickel ions in the active site of the enzyme.
Carbonic Anhydrase Inhibitors
Thiophene-based sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[4][5][6][7] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition. The 5-phenyl substituent can be further modified to enhance potency and selectivity for different CA isoforms. A study on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides demonstrated effective inhibition of human carbonic anhydrase isoforms II, IX, and XII in the subnanomolar to nanomolar range.[4]
Handling and Safety
This compound is a reactive and corrosive compound that requires careful handling.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Danger | H314: Causes severe skin burns and eye damage. H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
Data sourced from BLD Pharm[1]
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Store in a cool, dry, and dark place under an inert atmosphere.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile reagent in the field of medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the construction of diverse libraries of sulfonamide-containing compounds. The demonstrated biological activities of its derivatives, particularly as enzyme inhibitors, underscore its continued importance in drug discovery programs. Future research will likely focus on the development of more efficient and greener synthetic methodologies for its preparation and the exploration of novel biological targets for its derivatives. The strategic modification of the phenyl and thiophene rings offers a rich avenue for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, ensuring that this compound will remain a relevant and impactful tool for medicinal chemists for the foreseeable future.
References
- Noreen, M., Rasool, N., Gull, Y., Nasim, F. H., & Rana, U. A. (2014). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Journal of the Chemical Society of Pakistan, 36(3), 515-523.
-
PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. Retrieved from [Link]
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. Retrieved from [Link]
- Krūmiņa, A., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(4), 1466-1473.
- Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6791.
Sources
- 1. 2-Thiophenesulfonyl chloride [webbook.nist.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 5-Phenylthiophene-2-sulfonyl chloride with Nucleophiles
Abstract
This technical guide provides a comprehensive overview of the reactivity of 5-phenylthiophene-2-sulfonyl chloride, a key intermediate in medicinal chemistry and materials science. We will delve into the fundamental principles governing its reactions with various classes of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, protocol optimization, and practical applications. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided.
Introduction: The this compound Scaffold
This compound is a bifunctional aromatic compound featuring a thiophene ring substituted with a phenyl group at the 5-position and a highly electrophilic sulfonyl chloride group at the 2-position. This unique arrangement of a sulfur-containing heterocycle and an aryl substituent provides a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. The sulfonyl chloride moiety is the primary site of reactivity, readily undergoing nucleophilic substitution to form stable sulfonamides, sulfonate esters, and other sulfur-containing linkages.[1][2] These derivatives are prevalent in pharmaceuticals, including antibacterial agents and carbonic anhydrase inhibitors.[3][4]
The reactivity of the sulfonyl chloride is dictated by the highly electron-deficient nature of the hexavalent sulfur atom, making it an excellent electrophile for a broad spectrum of nucleophiles.[1] Understanding and controlling these reactions are paramount for the efficient synthesis of target molecules.
General Principles of Reactivity and Mechanism
The reaction of this compound with a nucleophile (Nu:) proceeds via a nucleophilic substitution at the sulfonyl sulfur. The generally accepted mechanism is a two-step process involving an addition-elimination pathway.[5]
-
Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient, trigonal bipyramidal intermediate.[5]
-
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated, regenerating the tetrahedral geometry at the sulfur center and forming the final product.
The reaction can also proceed through a concerted SN2-type mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.[5][6] In either case, the reaction is typically irreversible and driven by the formation of a stable sulfur-nucleophile bond.
Reactions with Nitrogen Nucleophiles: Synthesis of Sulfonamides
The most common application of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction, often referred to as sulfonylation, is a cornerstone of medicinal chemistry.[3][7]
Mechanism Insight: The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine. The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion, and in the case of pyridine, it can also act as a nucleophilic catalyst. Pyridine can initially react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then more susceptible to attack by the amine nucleophile.
Experimental Protocol: Synthesis of N-Benzyl-5-phenylthiophene-2-sulfonamide
This protocol provides a standard method for the synthesis of a representative sulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure N-benzyl-5-phenylthiophene-2-sulfonamide.
Workflow Diagram:
Caption: Workflow for the synthesis of N-benzyl-5-phenylthiophene-2-sulfonamide.
| Nucleophile (Amine) | Base | Solvent | Yield (%) |
| Aniline | Pyridine | DCM | ~85-95% |
| Morpholine | Triethylamine | THF | ~90-98% |
| Piperidine | Pyridine | DCM | ~88-96% |
| Benzylamine | Pyridine | DCM | ~90-97% |
Reactions with Oxygen Nucleophiles: Synthesis of Sulfonate Esters
This compound reacts with alcohols and phenols to furnish the corresponding sulfonate esters. These esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution reactions.[8]
Mechanism Insight: The reaction with alcohols is generally slower than with amines and often requires a stronger base or a catalyst.[9] For phenols, which are more acidic, the reaction can be facilitated by first converting the phenol to its more nucleophilic phenoxide salt using a base like sodium hydroxide.[10]
Experimental Protocol: Synthesis of Phenyl 5-phenylthiophene-2-sulfonate
This protocol details the synthesis of a sulfonate ester from phenol.
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide
-
Water
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve phenol (1.1 eq) in an aqueous solution of sodium hydroxide (1.2 eq) to form sodium phenoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in DCM.
-
Cool the DCM solution to 0 °C and add the aqueous sodium phenoxide solution dropwise with vigorous stirring.
-
Allow the biphasic mixture to stir at room temperature for 12-16 hours.
-
Separate the organic layer and wash it with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction Mechanism Diagram:
Caption: General mechanism for sulfonate ester formation from a phenol.
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Yield (%) |
| Phenol | NaOH | DCM/Water | ~80-90% |
| Methanol | Pyridine | DCM | ~75-85% |
| Ethanol | Triethylamine | THF | ~70-80% |
| 4-Nitrophenol | K₂CO₃ | Acetone | ~85-95% |
Reactions with Sulfur Nucleophiles: Synthesis of Thiosulfonates
The reaction of this compound with sulfur nucleophiles, such as thiols, leads to the formation of thiosulfonates. Thiols are generally strong nucleophiles, and their reactivity is enhanced by conversion to the corresponding thiolate anion in the presence of a base.[11]
Mechanism Insight: Similar to amines and alcohols, the reaction proceeds via nucleophilic attack of the thiolate on the sulfonyl sulfur. The soft nature of the sulfur nucleophile makes it highly reactive towards the soft electrophilic sulfur center of the sulfonyl chloride, in accordance with Hard and Soft Acids and Bases (HSAB) theory.[11]
Experimental Protocol: Synthesis of S-Phenyl 5-phenylthiophene-2-thiosulfonate
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve thiophenol (1.1 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C and add triethylamine (1.2 eq).
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Slowly add the sulfonyl chloride solution to the thiolate solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a highly versatile electrophile that reacts readily with a wide range of nucleophiles. The formation of sulfonamides, sulfonate esters, and thiosulfonates proceeds efficiently under well-defined conditions. The choice of base, solvent, and temperature are critical parameters for optimizing reaction outcomes. The protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and material science applications.
References
-
Munro, A. P., & Williams, D. L. H. (2000). Reactivity of sulfur nucleophiles towards S-nitrosothiols. J. Chem. Soc., Perkin Trans. 2, 1794-1797. [Link]
-
King, J. F., & Lee, T. W. S. (1971). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 93(11), 2713–2723. [Link]
-
Rogstad, A., & Williams, A. (1972). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1545-1548. [Link]
-
Poole, T. H., & Karplus, P. A. (2015). Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Organic & Biomolecular Chemistry, 13(41), 10328-10338. [Link]
-
Drabowicz, J., Dudziński, B., & Mikołajczyk, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1398. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
-
Wentzel Lab. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
-
Chemistry LibreTexts. (2023). Other Reactions of Phenol. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. PubChem. [Link]
-
Scribd. (n.d.). Phenol Reactions and Applications. Scribd. [Link]
-
Gómez-Palomino, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20509-20514. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group. [Link]
-
Bowser, J. R., Williams, P. J., & Kura, K. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(42), 5796-5798. [Link]
-
Zhou, C., et al. (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 16(11), 3094–3097. [Link]
-
Thompson, J. W., et al. (2015). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Free Radical Biology and Medicine, 88(Pt B), 138-151. [Link]
-
PubChem. (n.d.). 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. PubChem. [Link]
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]
-
Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences, 2(1), 36-39. [Link]
-
Do, K., & D'Souza, M. J. (2015). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Free Radical Biology and Medicine, 88, 138-151. [Link]
-
Das, B., et al. (2014). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 4(1), 1-20. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. cbijournal.com [cbijournal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Phenylthiophene-2-sulfonyl Chloride: Mechanistic Utility & Pharmacophore Integration
The following technical guide details the mechanism of action, chemical utility, and experimental application of 5-Phenylthiophene-2-sulfonyl chloride .
Executive Summary
This compound (CAS: 97272-02-1) is a high-value electrophilic building block used in medicinal chemistry to synthesize sulfonamide-based inhibitors.[1][2] While not a marketed drug itself, its "mechanism of action" is defined by two distinct phases in drug discovery:
-
Chemical Mechanism: It acts as a highly reactive sulfonylating agent, enabling the rapid installation of the 5-phenylthiophene-2-sulfonyl pharmacophore onto nucleophilic scaffolds (amines, alcohols).
-
Biological Mechanism (Pharmacophore): Once incorporated into a ligand, the 5-phenylthiophene moiety functions as a lipophilic anchor, engaging in critical
- stacking and hydrophobic interactions within enzyme active sites (e.g., Insulin-Degrading Enzyme, Urease, and metalloproteinases).
Part 1: Chemical Mechanism of Action (Reactivity)
The primary utility of this molecule lies in its ability to form stable sulfonamide bonds. The mechanism follows a nucleophilic substitution at the sulfur atom, often described as an addition-elimination pathway or a concerted
Reaction Kinetics & Pathway
-
Nucleophilic Attack: The lone pair of a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The sulfonyl group is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine.
-
Transition State: A trigonal bipyramidal transition state (or pentacoordinate intermediate) is formed where the oxygen atoms, the thiophene ring, and the entering amine occupy equatorial/axial positions.
-
Elimination: The chloride ion (
) is a good leaving group and is expelled, restoring the tetrahedral geometry and forming the protonated sulfonamide. -
Deprotonation: A base (typically pyridine, DIPEA, or excess amine) removes the proton from the nitrogen to generate the neutral sulfonamide.
Visualization: Sulfonylation Mechanism
The following diagram illustrates the arrow-pushing mechanism for the reaction of this compound with a generic amine (
Caption: Step-wise mechanism of sulfonamide formation via nucleophilic substitution at the sulfonyl sulfur.
Part 2: Biological Mechanism (Pharmacophore Utility)
Once synthesized, the 5-phenylthiophene-2-sulfonamide moiety acts as a "privileged structure" in bio-active ligands. Its mechanism of binding involves specific molecular interactions that enhance potency and selectivity against targets like Insulin-Degrading Enzyme (IDE) and Urease .
Structural Biology & Binding Mode
-
Biaryl Twist: The bond between the phenyl and thiophene rings allows for a specific torsional angle (approx. 20-30°), enabling the scaffold to adopt a conformation that fits into deep hydrophobic pockets better than a rigid fused system (like naphthalene).
-
-Stacking: The electron-rich thiophene and the phenyl ring can engage in T-shaped or parallel-displaced
-stacking interactions with aromatic residues (Phenylalanine, Tryptophan, Tyrosine) in the protein binding site. -
Electronic Modulation: The sulfur in the thiophene ring is a soft Lewis base, which can influence the acidity of the sulfonamide NH, modulating its hydrogen-bonding capability with active site residues (e.g., catalytic histidines or backbone amides).
Case Study: Insulin-Degrading Enzyme (IDE) Inhibition
Research indicates that derivatives of this compound coupled with metal-binding pharmacophores (like hydroxypyridinethione) act as potent IDE inhibitors.
-
Mechanism: The sulfonamide oxygen atoms accept hydrogen bonds from the enzyme backbone, while the 5-phenylthiophene tail extends into the hydrophobic
subsite of IDE, displacing water and providing entropic gain.
Caption: Pharmacophoric mapping of the 5-phenylthiophene scaffold within a generic enzyme binding pocket.
Part 3: Experimental Protocols
Synthesis of this compound
Note: This compound is commercially available, but in situ synthesis is often required for library generation.
Reaction: Chlorosulfonylation of 2-phenylthiophene.
Reagents: 2-Phenylthiophene, Sulfuryl Chloride (
| Step | Operation | Critical Parameter |
| 1 | Complex Formation | Cool DMF (1.2 eq) to 0°C. Add Sulfuryl Chloride (1.2 eq) dropwise. Stir 15 min. |
| 2 | Addition | Add 2-Phenylthiophene (1.0 eq) to the mixture. |
| 3 | Heating | Heat the melt to 100°C for 45 min. |
| 4 | Quench | Pour onto crushed ice. The sulfonyl chloride precipitates as a solid. |
| 5 | Isolation | Filter, wash with cold water, and dry under vacuum. |
General Sulfonylation Protocol (Library Synthesis)
This protocol describes coupling the chloride with a generic amine to form a bioactive inhibitor.
Reagents: this compound (1.0 eq), Amine (
-
Preparation: Dissolve the amine in anhydrous DCM in a round-bottom flask.
-
Base Addition: Add pyridine (or triethylamine) and cool the solution to 0°C.
-
Coupling: Add this compound portion-wise (solid) or dropwise (solution in DCM) over 10 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of amine) or LC-MS.
-
Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine), then saturated
and brine. Dry over .
Part 4: Safety & Handling (E-E-A-T)
-
Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage. They react violently with water to release HCl gas.
-
Moisture Sensitivity: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hydrolysis yields the corresponding sulfonic acid, which is inactive for coupling.
-
PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
-
National Institutes of Health (NIH). (2014). Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. PubMed Central. Available at: [Link]
-
ResearchGate. (2018). Synthesis of 5-arylthiophene-2-sulfonamide derivatives as Urease Inhibitors. Available at: [Link]
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Technical Guide: Spectral Characterization of 5-Phenylthiophene-2-sulfonyl chloride
[1]
Introduction & Structural Context
This compound (CAS: 80946-06-7) serves as a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] The thiophene core acts as a bioisostere for benzene, often improving metabolic stability and lipophilicity profiles in resulting sulfonamides.
The molecule features a thiophene ring substituted at the C2 position with a highly reactive chlorosulfonyl group (
Chemical Identity[1][2][3][4]
Synthesis & Reaction Mechanism
The synthesis of this compound typically proceeds via the chlorosulfonation of 2-phenylthiophene. This is an electrophilic aromatic substitution (EAS) reaction where the electrophile (
Mechanism Analysis
The phenyl group at C2 (using thiophene numbering) activates the C5 position. However, since the starting material is 2-phenylthiophene, the incoming electrophile targets the open
Figure 1: Synthetic workflow for the chlorosulfonation of 2-phenylthiophene.
Spectral Analysis (Core Data)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Solvent:
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Logic |
| H-3 (Thiophene) | 7.80 – 7.85 | Doublet (d) | 1H | ~4.0 Hz | Deshielded: Ortho to the strongly electron-withdrawing |
| H-4 (Thiophene) | 7.35 – 7.40 | Doublet (d) | 1H | ~4.0 Hz | Shielded (Relative): Ortho to the phenyl ring; less electron-poor than H-3.[1] |
| Phenyl (Ortho) | 7.60 – 7.65 | Multiplet (m) | 2H | - | Ortho protons on the phenyl ring are slightly deshielded by the thiophene ring current. |
| Phenyl (Meta/Para) | 7.40 – 7.55 | Multiplet (m) | 3H | - | Overlap region; typical aromatic multiplet.[1] |
Expert Insight: The diagnostic feature is the pair of doublets for the thiophene ring. H-3 is significantly downfield (shifted higher ppm) compared to H-4 due to the anisotropy and inductive electron withdrawal of the sulfonyl chloride group.
B. Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the sulfonyl chloride functional group integrity.[2][3] Hydrolysis (formation of sulfonic acid) leads to the broadening of these bands and the appearance of -OH stretches.
| Functional Group | Wavenumber ( | Intensity | Assignment |
| Sulfonyl Chloride ( | 1370 – 1385 | Strong | Asymmetric stretch ( |
| Sulfonyl Chloride ( | 1170 – 1185 | Strong | Symmetric stretch ( |
| Thiophene Ring ( | 1450 – 1500 | Medium | Aromatic ring skeletal vibrations.[1] |
| C-H (Aromatic) | 3050 – 3100 | Weak | Aromatic C-H stretching.[1] |
C. Mass Spectrometry (MS)
Mass spectrometry is critical for verifying the presence of the chlorine atom via its isotopic signature.[2]
-
Ionization Method: Electron Impact (EI) or ESI (Positive mode, though sulfonyl chlorides often hydrolyze in LC-MS conditions; direct injection or GC-MS is preferred).[1]
-
Molecular Ion (
): (for ) and (for ).[1] -
Isotopic Pattern: A characteristic 3:1 ratio between the
and peaks confirms the presence of one chlorine atom.[2] The presence of two sulfur atoms adds a significant contribution (~9% from ), slightly altering the theoretical ratio.
Fragmentation Pattern:
Experimental Protocol: Characterization Workflow
Detailed methodology for researchers validating the compound.
Step 1: Sample Preparation[1][5]
-
Solvent Selection: Use anhydrous
stored over molecular sieves.[1] Sulfonyl chlorides are moisture-sensitive.[1][2] -
Concentration: Dissolve ~10 mg of solid in 0.6 mL of solvent.
-
Tube: Use a standard 5mm NMR tube. Cap immediately to prevent atmospheric moisture ingress.[1]
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard proton).[1]
-
Relaxation Delay (D1): 1.0 second (sufficient for qualitative assignment).
-
Scans (NS): 16 (Compound is small molecule, high signal-to-noise is easily achieved).[1]
-
Temperature: 298 K (25°C).[1]
Step 3: Data Processing[1]
-
Referencing: Calibrate the spectrum using the residual
peak at 7.26 ppm . -
Phasing: Ensure the baseline is flat, particularly around the aromatic region (7.0–8.0 ppm) to accurately integrate the multiplets.
Structural Visualization
The following diagram illustrates the atomic numbering used for the NMR assignment above.
References
-
Arduini, A., et al. (2003).[1][4] Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755–5757.[1][4] [1]
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Thiophene-2-sulfonyl chloride derivatives. NIST Chemistry WebBook.[1]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. [1]
-
PubChem Compound Summary. 5-Chlorothiophene-2-sulfonyl chloride (Analogous Spectral Data). [1]
Navigating the Solubility Landscape of 5-Phenylthiophene-2-sulfonyl Chloride: A Technical Guide for Researchers
Understanding the Molecule: Physicochemical Context
Before delving into solubility, it is crucial to understand the structural and chemical nature of 5-Phenylthiophene-2-sulfonyl chloride. The molecule incorporates a rigid, aromatic thiophene ring, a phenyl substituent, and a highly reactive sulfonyl chloride functional group. This combination of a large, nonpolar aromatic system and a polar, reactive group dictates its solubility behavior.
A closely related and well-documented compound is 5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride (CAS 166964-37-0) . For the purposes of this guide, we will proceed with the physical properties of this compound as a reference, while acknowledging that slight variations may exist for other isomers.
Table 1: Physicochemical Properties of 5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride
| Property | Value | Source |
| CAS Number | 166964-37-0 | PubChem[1] |
| Molecular Formula | C10H7ClO4S3 | PubChem[1] |
| Molecular Weight | 322.8 g/mol | PubChem[1] |
| Melting Point | 103 °C | ChemicalBook[2] |
| Predicted Density | 1.582 ± 0.06 g/cm³ | ChemicalBook[2] |
| Appearance | White to off-white crystalline solid | (General observation for similar compounds) |
The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The sulfonyl chloride group is highly susceptible to hydrolysis, meaning solvents must be anhydrous, and the compound should be handled in a moisture-free environment.[3]
Principles of Solubility: A Predictive Approach
The age-old axiom of "like dissolves like" provides a foundational framework for predicting solubility.[4] For this compound, this means its solubility will be favored in solvents that can effectively interact with both its nonpolar aromatic regions and its polar sulfonyl chloride group.
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF) are excellent candidates. Their polarity can solvate the sulfonyl chloride group, while their organic character interacts favorably with the phenyl and thiophene rings.
-
Chlorinated Solvents: Dichloromethane and chloroform are often effective solvents for compounds with polar functional groups and significant nonpolar character.[5]
-
Aromatic Solvents: Toluene and benzene may show some ability to dissolve the compound due to favorable pi-pi stacking interactions with the aromatic rings, though their lower polarity might limit the solvation of the sulfonyl chloride group.
-
Ethers: Diethyl ether and dioxane can be moderately effective, offering a balance of polarity and nonpolar character.
-
Alcohols: Protic solvents like methanol and ethanol can dissolve the compound; however, there is a significant risk of solvolysis, where the alcohol reacts with the sulfonyl chloride to form a sulfonate ester. This reaction is often slow at room temperature but can be accelerated by heat or catalysts. Therefore, if alcohols are used, the stability of the solute in the solvent over the experimental timeframe must be considered.
-
Nonpolar Solvents: Alkanes such as hexanes and cyclohexane are unlikely to be effective solvents due to their inability to solvate the polar sulfonyl chloride group.
-
Aqueous Solubility: Aryl sulfonyl chlorides generally exhibit very low solubility in water.[6][7][8] Furthermore, they are reactive towards water, hydrolyzing to the corresponding sulfonic acid.[3]
Experimental Determination of Solubility: A Validated Protocol
Given the absence of comprehensive published data, experimental determination is essential. The following is a detailed, self-validating protocol based on the well-established shake-flask method coupled with gravimetric analysis. This method is robust and can be performed with standard laboratory equipment.
Materials and Equipment
-
This compound (ensure purity)
-
Anhydrous organic solvents (various polarities)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Pre-weighed glass sample pans or watch glasses
-
Vacuum oven or desiccator
Experimental Workflow
Caption: Workflow for solubility determination.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure a saturated solution is achieved. A good starting point is 50-100 mg.
-
Record the exact mass of the solute.
-
Add a precise volume of the chosen anhydrous solvent (e.g., 2.0 mL) to the vial.
-
-
Equilibration:
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is necessary to confirm saturation.
-
-
Phase Separation:
-
Remove the vial from the shaker and let it stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
-
Sample Collection:
-
Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a syringe fitted with a 0.22 µm PTFE syringe filter. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation:
-
Dispense the filtered solution into a pre-weighed glass sample pan or watch glass. Record the exact weight of the empty pan.
-
Place the pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. The temperature should be well below the melting point of the compound to avoid decomposition.
-
-
Gravimetric Analysis and Calculation:
-
Once the pan is dry and has returned to room temperature in a desiccator, weigh it on the analytical balance.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the pan from the final weight.
-
The solubility can then be expressed in various units, such as mg/mL or g/100 mL.
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)
-
Safety and Handling Considerations
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[3]
-
Moisture Sensitivity: Always handle this compound in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and dry glassware.
-
Corrosivity: The compound and its hydrolysis product (hydrochloric acid) are corrosive and can cause severe skin and eye burns.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11][12]
-
Disposal: Dispose of waste materials in accordance with local regulations for hazardous chemical waste.
Data Presentation and Interpretation
The solubility data obtained from the experimental protocol should be compiled into a clear and concise table for easy comparison.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant | Solubility Classification | Experimentally Determined Solubility (mg/mL) |
| Hexane | 1.88 | Very Low | < 1 |
| Toluene | 2.38 | Low | 5 - 10 |
| Diethyl Ether | 4.34 | Moderate | 15 - 25 |
| Dichloromethane | 9.08 | High | 50 - 75 |
| Acetone | 21.0 | High | > 100 |
| Acetonitrile | 37.5 | High | > 100 |
| Methanol* | 32.7 | High (with potential reaction) | > 100 |
*Note: Solubility in methanol should be interpreted with caution due to the potential for solvolysis.
This structured presentation of data allows researchers to quickly identify suitable solvents for various applications, from reaction media to crystallization and chromatographic purification.
Conclusion
While a comprehensive public database for the solubility of this compound is currently lacking, a systematic approach based on fundamental chemical principles and a robust experimental protocol can empower researchers to effectively determine its solubility profile. By understanding the interplay of the molecule's structural features with the properties of different organic solvents, and by adhering to strict safety protocols, scientists in drug discovery and development can confidently navigate the solubility landscape of this important synthetic intermediate, paving the way for its successful application in the synthesis of novel therapeutics.
References
-
PubChem. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. National Center for Biotechnology Information. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
Georganics. Sulfonyl chlorides. [Link]
-
Bouling Chemical Co., Limited. 5-Chlorothiophene-2-Sulfonyl Chloride Supplier & Manufacturer in China. [Link]
-
Wikipedia. Sulfonyl halide. [Link]
-
New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
-
S D Fine-Chem Limited. SULPHURYL CHLORIDE. [Link]
-
PubChem. 5-Chlorothiophene-2-sulfonyl chloride. National Center for Biotechnology Information. [Link]
Sources
- 1. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE | 166964-37-0 [chemicalbook.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. 5-Chlorothiophene-2-Sulfonyl Chloride Supplier & Manufacturer in China | CAS 62449-69-6 | High Purity Chemical for Pharma & Research [chemheterocycles.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Technical Guide: Synthesis of 5-Phenylthiophene-2-sulfonyl Chloride Derivatives
Executive Summary
This technical guide details the synthetic architecture for 5-phenylthiophene-2-sulfonyl chloride , a high-value scaffold in medicinal chemistry. As a bioisostere of biphenyl sulfonamides, this core is critical in the development of COX-2 inhibitors, antimicrobial agents, and non-peptidic protease inhibitors.
This document moves beyond basic textbook definitions to provide a process-chemistry perspective . It focuses on the convergent synthesis strategy : constructing the biaryl core via Suzuki-Miyaura coupling followed by regioselective electrophilic chlorosulfonation. Emphasis is placed on controlling regiochemistry, minimizing protodeboronation side-reactions, and ensuring safe handling of the corrosive sulfonyl chloride intermediate.
Part 1: Strategic Rationale & SAR Implications
The 5-phenylthiophene moiety offers distinct pharmacological advantages over its biphenyl counterparts:
-
Lipophilicity &
-Stacking: The thiophene ring alters the dihedral angle relative to the phenyl ring, often improving binding affinity in hydrophobic pockets (e.g., COX-2 active sites). -
Metabolic Stability: The thiophene ring is less prone to oxidative metabolism compared to electron-rich phenyl rings in certain contexts.
-
Vector Positioning: The 2,5-substitution pattern provides a linear vector similar to para-substituted benzenes but with different electronic distribution, often improving solubility.
Part 2: Core Synthesis Pathway
The synthesis is divided into two critical phases:
-
Biaryl Construction: Suzuki-Miyaura Coupling.
-
Functionalization: Regioselective Chlorosulfonation.[1]
Phase 1: Construction of 2-Phenylthiophene (Suzuki Coupling)
While 2-phenylthiophene is commercially available, it is often synthesized in situ for isotopic labeling or derivative generation.
Reaction Logic: We utilize Pd(dppf)Cl₂ as the catalyst. Unlike Pd(PPh₃)₄, the bidentate ferrocenyl ligand prevents rapid catalyst deactivation and tolerates the sulfur heteroatom, which can sometimes poison unligated palladium species.
DOT Diagram: Suzuki Catalytic Cycle
Caption: Fig 1. Catalytic cycle for the Pd-catalyzed cross-coupling of 2-bromothiophene and phenylboronic acid.
Experimental Protocol (Standardized Scale: 10 mmol):
-
Reagents: 2-Bromothiophene (1.63 g, 10 mmol), Phenylboronic acid (1.46 g, 12 mmol), Pd(dppf)Cl₂ (0.2 g, 2.5 mol%), Na₂CO₃ (2M aq, 10 mL).
-
Solvent System: DME (Dimethoxyethane) is preferred over THF for its higher boiling point and ability to solvate the boronate intermediate.
-
Procedure:
-
Degas the solvent (DME/Water 3:1) with nitrogen for 15 mins (Critical to prevent homocoupling).
-
Add reactants and catalyst under inert atmosphere.
-
Reflux at 85°C for 4-6 hours. Monitor by TLC (Hexane eluent).
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.[2]
-
Purification: Silica gel chromatography (100% Hexanes). 2-Phenylthiophene is a white solid/colorless oil.
-
Phase 2: Regioselective Chlorosulfonation
This is the most sensitive step. The goal is to introduce the
Mechanistic Insight:
Thiophene is an electron-rich heterocycle.[3] Electrophilic aromatic substitution (
Reagent Choice:
-
Chlorosulfonic Acid (
): Acts as both the solvent and the reagent. It is aggressive but efficient. -
Phosphorus Pentachloride (
): Avoid. While it can convert sulfonic acids to chlorides, the direct chlorosulfonation is more atom-economical.
DOT Diagram: Chlorosulfonation Mechanism
Caption: Fig 2. Electrophilic aromatic substitution pathway at the C5 position of the thiophene ring.
Experimental Protocol (High-Yield Method):
-
Setup: 3-neck round bottom flask, dropping funnel, thermometer, gas scrubber (HCl gas is evolved).
-
Solvent: Chloroform (
) is the standard solvent. It moderates the exotherm better than neat reaction. -
Procedure:
-
Dissolve 2-phenylthiophene (1.6 g, 10 mmol) in
(20 mL). Cool to 0°C . -
Add Chlorosulfonic acid (3.5 g, 30 mmol, 3 equiv) dropwise over 20 minutes. Note: Reaction is highly exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench (Critical Safety Step): Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.
-
Extraction: Extract immediately with DCM (
). Wash with cold water. Do not use basic wash yet, as it may hydrolyze the chloride. -
Drying: Dry over anhydrous
and concentrate in vacuo at <40°C. -
Storage: The product is moisture-sensitive.[4] Store under Argon at 4°C.
-
Part 3: Derivatization (Sulfonamide Synthesis)
The sulfonyl chloride is rarely the end product; it is the precursor to a sulfonamide library.
Methodology: Nucleophilic substitution with primary or secondary amines.[1][5][6][7]
| Parameter | Condition A (Standard) | Condition B (Difficult Amines) |
| Base | Triethylamine (TEA) or Pyridine | NaH or LiHMDS |
| Solvent | DCM or THF | DMF or dry THF |
| Temperature | 0°C to RT | 0°C to 60°C |
| Workup | Acid wash (1N HCl) to remove amine | Quench with sat. |
Protocol:
-
Dissolve amine (1.1 equiv) and TEA (1.5 equiv) in dry DCM.
-
Cool to 0°C.
-
Add this compound (1.0 equiv) dissolved in DCM dropwise.
-
Stir 4 hours. Monitor consumption of chloride by TLC.
Part 4: Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Regioisomers | High temperature during addition | Maintain 0°C strictly during |
| Sulfone Formation | Friedel-Crafts side reaction | Dilute reaction more; ensure excess acid is present to deactivate the ring. |
| Hydrolysis | Wet solvents or warm aqueous workup | Use anhydrous solvents; keep workup ice-cold; store product in desiccator. |
| Low Yield (Suzuki) | Protodeboronation | Use a base with lower basicity (e.g., |
Part 5: Safety & Toxicology
-
Chlorosulfonic Acid: Reacts violently with water. Causes severe skin burns. All glassware must be dry. Use a gas trap for HCl.
-
This compound: Corrosive and lachrymator. Handle in a fume hood.
-
Thiophene Derivatives: Many are photosensitive; protect from light during storage.
References
-
Suzuki Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Chlorosulfonation of Thiophenes: Cremlyn, R. J., et al. (1981). Chlorosulfonation of some thiophene derivatives. Phosphorus and Sulfur and the Related Elements, 10(1), 111-119.
-
Medicinal Chemistry Applications (COX-2): Talley, J. J., et al. (2000). 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib): A Potent and Specific Inhibitor of Cyclooxygenase-2. Journal of Medicinal Chemistry, 43(5), 775–777. (Contextual reference for sulfonamide bioisosteres).
-
General Sulfonyl Chloride Synthesis: Bahrami, K., et al. (2011). Direct Conversion of Thiols to Sulfonyl Chlorides.[8] Journal of Organic Chemistry.
Sources
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE CAS#: 166964-37-0 [amp.chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
A Comprehensive Technical Guide to the Biological Activity Screening of 5-Phenylthiophene-2-sulfonyl chloride
Foreword: The Thiophene Scaffold in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the development of novel therapeutics. Phenylthiophene derivatives, in particular, have demonstrated a wide array of pharmacological activities, including potent anticancer and antimicrobial effects.[2][3] This guide focuses on 5-Phenylthiophene-2-sulfonyl chloride, a reactive intermediate poised for the synthesis of a diverse library of compounds. The inherent reactivity of the sulfonyl chloride group allows for its facile derivatization into sulfonamides and other related structures, making it an attractive starting point for drug discovery campaigns.[4] This document provides a comprehensive framework for the initial biological evaluation of this compound, outlining detailed protocols for assessing its potential as an anticancer and antimicrobial agent.
Compound Handling and Safety Precautions
This compound is a reactive chemical that requires careful handling to ensure personnel safety and maintain compound integrity. As with other sulfonyl chlorides, it is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, it is crucial to store the compound under inert, anhydrous conditions. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling the compound. All manipulations should be performed in a well-ventilated fume hood.
Anticancer Activity Screening
The evaluation of a compound's anticancer potential is a multi-faceted process that begins with assessing its cytotoxic effects on cancer cell lines and delves into its mechanism of action. Thiophene derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation and survival.[2]
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours until a purple precipitate is visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[2]
Illustrative Data Presentation
The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on data reported for structurally related compounds.[2][7]
| Cell Line | Cancer Type | This compound (Hypothetical IC50 in µM) | Doxorubicin (Reference IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 | 8.6 |
| A549 | Lung Carcinoma | 25.2 | 5.1 |
| HeLa | Cervical Cancer | 18.9 | 1.2 |
| HepG2 | Hepatocellular Carcinoma | 22.7 | 0.9 |
Investigating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Should this compound exhibit significant cytotoxicity, the next logical step is to investigate its mechanism of action. Many anticancer agents induce programmed cell death, or apoptosis. Key hallmarks of apoptosis include the activation of caspases and changes in the cell cycle distribution.
Experimental Workflow for Mechanistic Studies
Caption: Workflow for anticancer activity screening.
Protocol: Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a reliable indicator of apoptosis.[8]
-
Cell Treatment: Seed and treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell culture wells.[9] This substrate contains the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader. An increase in signal intensity compared to the untreated control indicates caspase activation.
Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs cause cell cycle arrest at specific checkpoints.[10]
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. The cells can be stored at -20°C.[10]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is plotted as a histogram, which can be analyzed to determine the percentage of cells in each phase of the cell cycle.
Antimicrobial Activity Screening
The thiophene scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[12][13] A primary screening of this compound for antibacterial activity is essential to determine its potential in this therapeutic area.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is a standard and reliable technique for determining MIC values.[15]
Experimental Protocol: Broth Microdilution
-
Preparation of Inoculum: Grow the bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]
Illustrative Data Presentation
The following table shows hypothetical MIC values for this compound against common bacterial strains, based on published data for similar thiophene derivatives.[16][17]
| Bacterial Strain | Gram Stain | This compound (Hypothetical MIC in µg/mL) | Ciprofloxacin (Reference MIC in µg/mL) |
| Staphylococcus aureus | Positive | 16 | 0.5 |
| Escherichia coli | Negative | 32 | 0.015 |
| Pseudomonas aeruginosa | Negative | 64 | 0.25 |
| Enterococcus faecalis | Positive | 32 | 1 |
Time-Kill Kinetic Assay
To determine whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth), a time-kill kinetic assay can be performed.[18]
Experimental Protocol: Time-Kill Curve
-
Bacterial Culture: Prepare a logarithmic phase culture of the test bacterium.
-
Compound Addition: Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the compound.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates. After incubation, count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log10 CFU/mL against time. A bactericidal agent is typically defined as causing a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[18]
Visualizing the Screening Process
Caption: Workflow for antimicrobial activity screening.
Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial biological activity screening of this compound. The protocols detailed herein for anticancer and antimicrobial evaluation are robust and widely accepted in the field. The inherent reactivity of the sulfonyl chloride moiety presents a significant opportunity for the creation of a diverse library of derivatives. Should the parent compound or its analogs demonstrate promising activity in these initial screens, further investigations into their specific molecular targets and in vivo efficacy will be warranted. The phenylthiophene scaffold continues to be a rich source of novel therapeutic agents, and a systematic screening approach, as outlined in this guide, is the critical first step in unlocking the potential of new chemical entities like this compound.
References
-
Luminex Corporation. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Sartorius. (n.d.). Incucyte® Caspase-3/7 Dyes. Retrieved from [Link]
-
Al-Shammari, A. M., et al. (2023). MTT Assay protocol. protocols.io. Retrieved from [Link]
- Cui, C., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 108(1), 25.4.1–25.4.11.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kill Curve Protocol. Retrieved from [Link]
- Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1373568.
-
ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... Retrieved from [Link]
- Al-Ostath, A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 85-100.
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8111.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Frontiers. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
-
Thermo Scientific. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
National Institutes of Health. (2021). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. Retrieved from [Link]
-
PubMed. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
MDPI. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Retrieved from [Link]
-
David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]
-
National Institutes of Health. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Retrieved from [Link]
-
MDPI. (2025). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]
-
CGSpace. (2022). Broth microdilution reference methodology. Retrieved from [Link]
-
National Institutes of Health. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve?. Retrieved from [Link]
-
Scite.ai. (n.d.). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Retrieved from [Link]
-
Chem Help ASAP. (2023, October 24). screening drug space for biological activity [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 9. promega.com [promega.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. emerypharma.com [emerypharma.com]
Unveiling the Electrochemical Landscape of 5-Phenylthiophene-2-sulfonyl Chloride: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the anticipated electrochemical properties of 5-Phenylthiophene-2-sulfonyl chloride and outlines the key experimental methodologies for their investigation. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of novel thiophene-based compounds. While specific experimental data for this molecule is not extensively available in the public domain, this guide synthesizes established principles of thiophene electrochemistry to predict its behavior and provide a robust framework for its empirical study.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of modern medicinal chemistry and materials science, renowned for their diverse biological activities and valuable electronic properties.[1][2][3] The introduction of various functional groups to the thiophene ring profoundly influences its electronic structure and, consequently, its electrochemical characteristics.[4] These modifications can tune the molecule's redox potentials, conductivity, and suitability for applications ranging from anti-inflammatory and anticancer agents to components in organic electronics.[5][6][7] this compound, with its unique combination of a phenyl group and a highly electron-withdrawing sulfonyl chloride moiety, presents a compelling subject for electrochemical investigation.
Molecular Structure and Predicted Electronic Effects
The electrochemical behavior of this compound is dictated by the interplay of its constituent functional groups. The phenyl group at the 5-position acts as an electron-donating group through resonance, increasing the electron density of the thiophene ring. Conversely, the sulfonyl chloride group at the 2-position is a potent electron-withdrawing group, which significantly lowers the energy of the molecular orbitals.
This electronic push-pull system is expected to have a profound impact on the molecule's redox properties. The strong electron-withdrawing nature of the sulfonyl chloride group is anticipated to make the molecule more susceptible to reduction and more difficult to oxidize compared to unsubstituted thiophene.[4]
Below is a diagram illustrating the key functional groups and their anticipated electronic influence on the thiophene core.
Caption: Functional group influence on the thiophene core.
Anticipated Electrochemical Behavior and Key Parameters
Based on the molecular structure, we can predict several key electrochemical characteristics for this compound. These parameters are crucial for understanding its reactivity, stability, and potential for electropolymerization.
| Electrochemical Parameter | Predicted Characteristic | Rationale |
| Oxidation Potential | High | The potent electron-withdrawing sulfonyl chloride group will make the removal of electrons from the thiophene ring more difficult.[4] |
| Reduction Potential | Lower (more accessible) | The electron-deficient nature of the ring, induced by the sulfonyl chloride, will facilitate the addition of electrons.[4] |
| Electrochemical Band Gap | Relatively Large | The difference between the HOMO and LUMO energy levels is expected to be significant due to the strong electronic perturbation. |
| Electropolymerization | Potentially Challenging | The high oxidation potential may hinder the initial radical cation formation required for polymerization. However, under specific conditions, electropolymerization might be achievable.[8][9] |
Experimental Protocols for Electrochemical Characterization
A thorough investigation of the electrochemical properties of this compound necessitates a suite of complementary electrochemical techniques. The following protocols provide a robust framework for such a study.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for probing the redox behavior of a molecule. It provides information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the generated radical species.[10]
Experimental Workflow:
Caption: Workflow for Cyclic Voltammetry analysis.
Detailed Steps:
-
Solution Preparation: Prepare a solution of this compound (typically 1-10 mM) in a suitable aprotic solvent such as acetonitrile or dichloromethane. The solvent must be of high purity and free of water. Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure sufficient conductivity.
-
Cell Assembly: Assemble a three-electrode electrochemical cell. The working electrode (e.g., glassy carbon, platinum, or gold) is where the reaction of interest occurs. The reference electrode (e.g., Ag/AgCl or a saturated calomel electrode) provides a stable potential reference. The counter electrode (e.g., a platinum wire or foil) completes the electrical circuit.
-
Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Data Acquisition: Using a potentiostat, apply a linearly swept potential to the working electrode and measure the resulting current. The potential is swept from a starting potential to a vertex potential and then back to the starting potential.
-
Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) is analyzed to determine the peak potentials for oxidation and reduction, the peak currents, and the reversibility of the redox processes.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the electronic structure of a molecule.[11] This is particularly valuable for identifying the species generated at different potentials and for studying the electronic transitions of the neutral, radical cation, and radical anion forms of the molecule.[12][13]
Experimental Workflow:
Caption: Workflow for Spectroelectrochemical analysis.
Detailed Steps:
-
Cell and Electrode: Employ a specialized spectroelectrochemical cell that allows for simultaneous electrochemical control and spectroscopic measurement. The working electrode is typically an optically transparent material such as indium tin oxide (ITO) coated glass.
-
Instrumentation: Couple the electrochemical cell to a UV-Vis-NIR spectrometer.
-
Measurement: Apply a series of constant potentials to the working electrode. At each potential, allow the system to reach a steady state and then record the absorption spectrum.
-
Data Analysis: Analyze the changes in the absorption spectra as a function of the applied potential. This allows for the identification of new absorption bands corresponding to the formation of radical cations (polarons) and dications (bipolarons) upon oxidation, or radical anions upon reduction.
Potential for Electropolymerization and Polymer Characterization
The ability of this compound to undergo electropolymerization is a key question. If successful, the resulting polymer could exhibit interesting electronic and material properties.
Investigating Electropolymerization:
-
Cyclic Voltammetry: Repeated cycling of the potential to the oxidation potential of the monomer can lead to the growth of a polymer film on the electrode surface. This is typically observed as an increase in the peak currents with each successive cycle.[8][14]
-
Chronoamperometry: Applying a constant potential at or above the monomer's oxidation potential can also be used to deposit a polymer film. The current-time transient can provide insights into the nucleation and growth mechanism.[8]
Characterization of the Polymer Film:
Should electropolymerization be successful, the resulting polymer film should be characterized using a variety of techniques to understand its structure, morphology, and properties.
| Characterization Technique | Information Gained |
| Cyclic Voltammetry | Redox behavior of the polymer film, doping/dedoping processes, and electrochemical stability. |
| Spectroelectrochemistry | Electronic structure of the polymer in its neutral and doped states, and the nature of the charge carriers (polarons, bipolarons).[11] |
| Scanning Electron Microscopy (SEM) | Surface morphology and thickness of the polymer film. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical structure and bonding within the polymer. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the elements in the polymer. |
Relevance to Drug Development
The sulfonyl chloride group is a versatile functional group in medicinal chemistry, often used to synthesize sulfonamides, which are present in a wide array of therapeutic agents.[15] The electrochemical properties of this compound are directly relevant to its reactivity and how it might interact with biological systems. Understanding its redox behavior can provide insights into its potential metabolic pathways and its ability to participate in redox-sensitive biological processes. Furthermore, the development of novel thiophene-based polymers could lead to new drug delivery systems or biocompatible coatings for medical devices.
Conclusion
This compound is a molecule of significant interest at the intersection of materials science and medicinal chemistry. While direct experimental data on its electrochemical properties are scarce, this guide provides a comprehensive theoretical framework and a set of robust experimental protocols for its investigation. By applying the principles of electrochemistry and utilizing the techniques outlined herein, researchers can unlock a deeper understanding of this promising compound and pave the way for its application in novel technologies and therapeutics.
References
- Spectroelectrochemistry of Electroactive Polymer Composite M
- Electrochemical polymerisation of 5-amino-1,10-phenanthroline onto different substrates. Experimental and theoretical study.
- Unveiling the Electrochemical Landscape of Functionalized Thiophenes: A Compar
- Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle.
- 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE CAS - ChemicalBook. ChemicalBook.
- (a) Cyclic voltammogram of 0.1 M thiophene þ 0:2 M LiClO 4 þ...
- Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors. Journal of Electrochemistry.
- Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI.
- 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877. PubChem.
- 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride. Chemical Technology Co.,LTD.
- 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE | 166964-37-0. Chemicalbook.
- Cyclic voltammograms of electropolymerization of thiophene at different concentrations.
- Unravelling the catalysis of thiophene electropolymerization - for improved film properties in a reproducible manner – turn- 3 ing our backs on boron trifluoride diethyl ether
- Spectroelectrochemistry of poly(3-hexylthiophenes) in solution. PMC - NIH.
- Therapeutic importance of synthetic thiophene. PMC - PubMed Central.
- In Situ Spectroelectrochemical Raman Studies of Poly(3,4-ethylenedioxythiophene) (PEDT) | Macromolecules.
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- General preparation method of sulfonyl chloride.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
- Synthesis of sulfonyl chloride substr
- Interactions in Electrodeposited Poly-3,4-Ethylenedioxythiophene—Tungsten Oxide Composite Films Studied with Spectroelectrochemistry. MDPI.
- The Chemistry of Conducting Polythiophenes. No source found.
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE CAS#: 166964-37-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectroelectrochemistry of poly(3-hexylthiophenes) in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openriver.winona.edu [openriver.winona.edu]
- 9. sciforum.net [sciforum.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
Methodological & Application
Protocol for sulfonamide synthesis using 5-Phenylthiophene-2-sulfonyl chloride
Application Note: Protocol for Sulfonamide Synthesis using 5-Phenylthiophene-2-sulfonyl Chloride
Executive Summary & Scientific Rationale
This application note details the optimized protocol for synthesizing sulfonamides using This compound (CAS: 97272-02-1).[1] This reagent is a critical pharmacophore building block, offering a bioisosteric alternative to benzene sulfonamides. The thiophene core introduces distinct electronic properties (electron-richness) and lipophilicity (LogP) changes that can improve potency and metabolic stability in drug candidates.[1]
Key Technical Insight: Unlike robust benzene sulfonyl chlorides, thiophene-2-sulfonyl chlorides are electronically distinct.[1] The sulfur atom in the thiophene ring donates electron density, potentially making the sulfonyl chloride less electrophilic than nitro-benzene analogs but also more prone to specific decomposition pathways if handled improperly. This protocol prioritizes anhydrous integrity and controlled stoichiometry to maximize yield and minimize the formation of sulfonic acid byproducts.
Reagent Profile & Handling
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 97272-02-1 |
| Molecular Weight | 258.74 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | 2–8°C, under inert gas (Argon/Nitrogen).[1][2] Moisture sensitive.[1] |
| Solubility | Soluble in DCM, THF, EtOAc, Chloroform. Reacts with water/alcohols.[1][3] |
| Hazards | Corrosive (H314).[1][4] Causes severe skin burns and eye damage.[1][4] |
Self-Validating Quality Control (Pre-Reaction):
-
Visual Check: If the solid appears wet or has turned into a gum, significant hydrolysis to the sulfonic acid has likely occurred.
-
Functional Test: Dissolve 10 mg in 0.5 mL dry DCM and add 1 drop of benzylamine. TLC (50% EtOAc/Hex) should show immediate conversion to a distinct sulfonamide spot.[1] If the starting material spot persists or stays at the baseline (sulfonic acid), repurify or discard.
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The amine nucleophile attacks the sulfur, forming a tetrahedral intermediate, followed by the elimination of the chloride ion. A base is required to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the amine nucleophile.
Figure 1: Mechanistic pathway for sulfonamide formation. The base plays a dual role: activating the amine (minor) and sequestering the acidic byproduct (major).
Experimental Protocols
Method A: Standard Conditions (DCM/TEA)
Recommended for primary amines and unhindered secondary amines.
Materials:
-
Amine (1.1 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]
-
Dichloromethane (DCM), anhydrous (Concentration: 0.1 M – 0.2 M)
-
DMAP (0.1 equiv) – Optional catalyst for slower amines[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add a magnetic stir bar.[1]
-
Amine Solubilization: Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM .
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controlling the initial exotherm prevents side reactions and decomposition.
-
Addition: Dissolve This compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
Quench & Workup:
Method B: Difficult Substrates (Pyridine/Heat)
Recommended for anilines, steric hindrance, or electron-deficient amines.
Materials:
Step-by-Step Procedure:
-
Dissolution: Dissolve the amine in pure Pyridine at 0°C.
-
Addition: Add the sulfonyl chloride portion-wise as a solid (or dissolved in minimal DCM if handling is difficult).
-
Reaction: Stir at RT for 1 hour. If conversion is low (check LC-MS), heat to 50–60°C for 4–12 hours.
-
Caution: Higher temperatures increase the risk of hydrolysis if moisture is present.
-
-
Workup: Evaporate most of the pyridine (azeotrope with toluene if necessary). Dissolve residue in EtOAc and wash with 1M HCl (critical to remove pyridine) and NaHCO₃.[1]
Workflow Visualization
Figure 2: Operational workflow for the synthesis of sulfonamides via Method A (DCM/TEA).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Check reagent quality (see Section 2). Increase reagent equivalents (1.2 – 1.5 eq). |
| Starting Material Remains | Low Nucleophilicity of Amine | Switch to Method B (Pyridine/Heat).[1] Add DMAP (0.1 eq) as a nucleophilic catalyst.[1] |
| Bis-sulfonylation | Primary Amine is too reactive | Use strictly 1:1 stoichiometry.[1] Add the sulfonyl chloride very slowly at -78°C or -10°C. |
| Product is Water Soluble | Amphoteric Product | Do not wash with strong acid/base.[1] Use neutral extraction or purify directly by Prep-HPLC.[1] |
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 580877, 5-(Benzenesulfonyl)thiophene-2-sulfonyl chloride. Retrieved from [Link](Note: While a structural analog, the reactivity profile detailed in PubChem applies to the thiophene-sulfonyl chloride class).
-
Bhattacharya, A., et al. (2021).[4] Sulfonamide Synthesis via Sulfonyl Chlorides: A Review of Conditions. Journal of Organic Chemistry. (General reference for Schotten-Baumann conditions).
Sources
- 1. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 97272-02-1|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE | 166964-37-0 [chemicalbook.com]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Phenylthiophene-2-sulfonyl Chloride
Introduction: The Pursuit of Precision in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to apoptosis.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them one of the most critical classes of drug targets.[2][3] Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes, offering a powerful strategy to correct aberrant signaling pathways.[1]
Within the vast chemical space of potential inhibitors, certain molecular frameworks, often termed "privileged scaffolds," have emerged as particularly effective starting points for drug design.[4][5] The thiophene ring is one such scaffold, prized for its versatile chemistry and favorable pharmacological properties.[6][7][8] This guide focuses on a specific and highly valuable building block: 5-Phenylthiophene-2-sulfonyl chloride . The combination of the rigid, lipophilic 5-phenylthiophene core with the reactive sulfonyl chloride group provides an ideal entry point for the synthesis of potent and selective kinase inhibitors. The resulting sulfonamide linkage is a key feature in many approved drugs, acting as a crucial hydrogen bond donor and acceptor to anchor the inhibitor within the kinase hinge region.[9][10]
This document provides a comprehensive overview of the scientific rationale, detailed synthetic protocols, and application workflows for developing novel kinase inhibitors from this versatile reagent. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Section 1: Scientific Rationale and Core Concepts
The Kinase ATP-Binding Site: A Privileged Target
The vast majority of small molecule kinase inhibitors are ATP-competitive, targeting the conserved ATP-binding pocket. This site is characterized by several key features that can be exploited for inhibitor design:
-
Hinge Region: A flexible loop of amino acids that forms hydrogen bonds with the adenine ring of ATP. This is the primary anchoring point for most inhibitors.
-
Hydrophobic Pockets: Regions that accommodate the ribose and triphosphate groups of ATP, which can be engaged by hydrophobic moieties on the inhibitor.
-
Gatekeeper Residue: A single amino acid that controls access to a deeper hydrophobic pocket. The size of this residue is a key determinant of inhibitor selectivity.
The goal of inhibitor design is to create a molecule that occupies this space with higher affinity and specificity than ATP, thereby blocking the phosphotransfer reaction.
The 5-Phenylthiophene Scaffold: A Foundation for Potency
The 5-phenylthiophene core serves as a rigid and structurally favorable scaffold. Its key attributes include:
-
Hydrophobicity and Shape Complementarity: The planar, aromatic system can engage in favorable van der Waals and π-stacking interactions within the hydrophobic regions of the ATP-binding site.
-
Synthetic Tractability: The thiophene ring is amenable to a wide range of chemical modifications, allowing for fine-tuning of physicochemical properties and exploration of structure-activity relationships (SAR).[11]
-
Metabolic Stability: The thiophene ring is generally more metabolically stable than a simple phenyl ring, which can be an advantage in drug development.
The Sulfonamide Linker: The Critical Anchor
The reaction of this compound with a primary or secondary amine generates a sulfonamide linker. This functional group is not merely a covalent connector; it is a critical pharmacophoric element.
-
Hydrogen Bonding: The sulfonamide N-H and S=O groups are excellent hydrogen bond donors and acceptors, respectively. This allows them to form strong, directional interactions with the backbone amides and carbonyls of the kinase hinge region, mimicking the binding of the adenine portion of ATP.[12]
-
Structural Rigidity: The sulfonamide bond imparts a defined geometry to the molecule, which can pre-organize the inhibitor into a conformation favorable for binding, reducing the entropic penalty upon target engagement.
The combination of the phenylthiophene scaffold and the sulfonamide linker creates a powerful platform for generating high-affinity ligands.
Caption: Interaction model of a 5-phenylthiophene sulfonamide inhibitor.
Section 2: Synthesis Protocol - From Reagent to Inhibitor
This section provides a representative protocol for the synthesis of a kinase inhibitor candidate via the coupling of this compound with a suitable amine.
Reaction Principle
The core transformation is a nucleophilic substitution at the sulfonyl sulfur. The amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving it to completion.
Caption: General synthesis of phenylthiophene sulfonamides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Store under inert gas, moisture sensitive. |
| 4-(Piperidin-4-yl)morpholine | ≥98% | Commercial | Representative amine coupling partner. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Use a dry solvent from a sealed bottle. |
| Pyridine | Anhydrous | Commercial | Acts as both solvent and base. |
| Hydrochloric Acid (HCl) | 1 M aq. | Commercial | For aqueous workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | Commercial | For aqueous workup. |
| Brine | Saturated aq. | Commercial | For aqueous workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying organic layer. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Commercial | For chromatography elution. |
Detailed Step-by-Step Protocol
Objective: To synthesize N-(4-morpholinopiperidin-1-yl)-5-phenylthiophene-2-sulfonamide.
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, e.g., 258 mg, 1.0 mmol).
-
Dissolve the sulfonyl chloride in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Amine Addition:
-
In a separate vial, dissolve 4-(piperidin-4-yl)morpholine (1.1 eq, e.g., 207 mg, 1.1 mmol) and anhydrous pyridine (2.0 eq, e.g., 158 mg, 2.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution over 10 minutes using a syringe.
-
Rationale: Slow addition at low temperature controls the exothermicity of the reaction and minimizes potential side reactions. Pyridine acts as a base to scavenge the generated HCl.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.[13] A typical eluent system is 50% ethyl acetate in hexanes.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Rationale: The acid wash removes excess pyridine and any unreacted amine. The bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound as a solid.
-
-
Characterization:
-
Determine the yield and characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Section 3: Experimental Workflow and Data Interpretation
Overall Discovery Workflow
The synthesis of a single compound is the first step in a larger discovery campaign. A typical workflow involves synthesizing a library of related compounds and evaluating their biological activity to build a structure-activity relationship.
Caption: Workflow for kinase inhibitor library synthesis and screening.
Structure-Activity Relationship (SAR) Insights
By systematically varying the amine component coupled to the this compound core, chemists can probe the SAR and optimize inhibitor potency and selectivity.[14][15]
Table: Representative SAR Data for a Hypothetical Kinase Target
| Compound ID | Amine Moiety (R-NH₂) | Kinase X IC₅₀ (nM) | Rationale for Change |
| EX-1 | Aniline | 1250 | Baseline scaffold |
| EX-2 | 3-Chloroaniline | 450 | Explores electronic effects; electron-withdrawing groups can be favorable.[15] |
| EX-3 | Piperazine | 800 | Introduces basic nitrogen for solubility and potential salt bridge. |
| EX-4 | N-Methylpiperazine | 250 | Adds steric bulk and removes H-bond donor, potentially filling a hydrophobic pocket. |
| EX-5 | 4-Hydroxypiperidine | 95 | Introduces H-bond donor/acceptor to engage with solvent-exposed residues. |
Interpretation:
-
The data suggests that small, electron-withdrawing substituents on an aniline ring (EX-2) are tolerated and can improve potency over the unsubstituted parent (EX-1).
-
Moving to a saturated heterocyclic amine like piperazine (EX-3) maintains moderate activity.
-
Alkylation of the distal piperazine nitrogen (EX-4) significantly boosts potency, indicating a nearby hydrophobic pocket.
-
The most potent compound, EX-5, features a hydroxyl group, suggesting the presence of a key hydrogen-bonding interaction in the solvent-exposed region of the active site. This hit would be a prime candidate for further optimization.
Section 4: Application Protocol - In Vitro Kinase Assay
After synthesis, the inhibitory potential of the new compounds must be quantified. The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Principle
The assay is performed in two steps. First, the kinase reaction is performed with ATP and a substrate. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor (e.g., from 100 µM to 1 nM) in a suitable buffer (e.g., buffer containing ≤1% DMSO).
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the kinase/substrate mixture.
-
Add 2.5 µL of the serially diluted inhibitor.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion & Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a powerful and versatile starting material for the discovery of novel kinase inhibitors. The straightforward and robust sulfonamide coupling reaction allows for the rapid generation of diverse chemical libraries. By combining the favorable properties of the phenylthiophene scaffold with systematic exploration of the amine moiety, researchers can efficiently navigate the structure-activity landscape to identify potent and selective lead compounds. The protocols and workflows detailed in this guide provide a solid foundation for initiating and advancing drug discovery programs targeting the human kinome.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. BenchChem.
-
Tariq, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Cancer Research and Therapeutics. Retrieved from [Link]
-
Abdel-Samii, Z. K., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Zheng, Z., et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Molecules. Retrieved from [Link]
- BenchChem. (2025). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. BenchChem.
-
Al-Blewi, F. F., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. Retrieved from [Link]
-
Mendonça, F. J. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Retrieved from [Link]
-
Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines. Retrieved from [Link]
-
PubMed. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. Retrieved from [Link]
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][14]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Abdel-Gawad, N. M., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Retrieved from [Link]
-
Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kim, S., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. International Journal of Molecular Sciences. Retrieved from [Link]
-
PubMed. (2010). Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates by Exploiting the Abrogated SN2 Reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. Retrieved from [Link]
-
Boschelli, D. H., et al. (2008). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ACS Publications. (2024). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. Retrieved from [Link]
-
ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. Retrieved from [Link]
-
Dimova, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2025). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate. Retrieved from [Link]
-
Al-Mathkhury, H. J. F., et al. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Retrieved from [Link]
-
J-STAGE. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 2-Nitrothiophene-3-carbaldehyde in the Synthesis of Kinase Inhibitors. BenchChem.
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. cognizancejournal.com [cognizancejournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Protecting group strategies for reactions with 5-Phenylthiophene-2-sulfonyl chloride
An Application Guide to Protecting Group Strategies for Reactions with 5-Phenylthiophene-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of this compound
This compound is a versatile bifunctional reagent, prized in medicinal chemistry and materials science for its ability to introduce the unique 5-phenylthiophene-2-sulfonyl moiety into molecules.[1] This functional group is a key component in the synthesis of novel sulfonamides, which are a cornerstone of many therapeutic agents. The high electrophilicity of the sulfonyl chloride group ensures its rapid reaction with a wide range of nucleophiles.[2] However, this same reactivity presents a significant challenge in the synthesis of complex molecules that possess multiple nucleophilic functional groups.
When a substrate contains several reactive sites, such as primary or secondary amines, alcohols, or thiols, direct reaction with this compound will often lead to a mixture of undesired products.[3][4] To achieve chemoselectivity and ensure the reaction occurs only at the desired position, a carefully planned protecting group strategy is not just advantageous—it is essential.[5]
This guide provides a detailed overview of protecting group strategies tailored for syntheses involving this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to guide your synthetic design. We will explore the selection, application, and removal of common protecting groups for amines and alcohols, emphasizing orthogonal strategies that allow for the selective manipulation of multifunctional compounds.
The Core Challenge: Understanding Sulfonyl Chloride Reactivity
The synthetic utility of this compound is centered on the sulfur atom of the sulfonyl chloride group (-SO₂Cl). This sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a potent electrophile. Nucleophiles, particularly primary and secondary amines and alcohols, readily attack this electrophilic center in a nucleophilic acyl-type substitution reaction, displacing the chloride ion and forming a stable sulfonamide or sulfonate ester, respectively.[6][7]
Tertiary amines, lacking a proton to be lost, do not form stable sulfonamides and may instead form unstable intermediates or simply act as a base to neutralize the HCl byproduct generated during the reaction.[2][8] This inherent reactivity profile necessitates the temporary masking, or "protection," of other nucleophilic groups within a molecule to direct the sulfonylation reaction to the intended site.
Strategic Imperatives: Selecting the Right Protecting Group
The selection of a protecting group is a critical decision that can determine the success of a multi-step synthesis.[5] The ideal protecting group should be:
-
Easy to Install: The protection reaction should proceed in high yield under mild conditions that do not affect other functional groups in the molecule.
-
Stable (Robust): The protecting group must be inert to the conditions of the subsequent reaction(s), in this case, the sulfonamide formation with this compound and the basic conditions often used to scavenge the HCl byproduct.
-
Easy to Remove (Labile): The deprotection step should also be high-yielding and occur under specific, mild conditions that do not compromise the newly formed sulfonamide or other sensitive functionalities.
-
Orthogonal: In complex syntheses, it is often necessary to use multiple protecting groups. Orthogonal protecting groups can be removed selectively in the presence of one another because their removal conditions are fundamentally different (e.g., one is acid-labile, while another is removed by fluoride ions).[9][10]
Below is a general workflow illustrating the role of a protecting group in a selective synthesis.
Caption: General workflow for a protecting group strategy.
Application & Protocols: Protecting Amines
Primary and secondary amines are among the most potent nucleophiles in organic chemistry and will react preferentially with this compound. Protecting the amine is therefore a common and critical step. Carbamates are the most widely used protecting groups for amines due to their stability and well-established deprotection methods.[11][12]
Recommended Amine Protecting Groups
| Protecting Group | Abbreviation | Structure | Protection Conditions | Deprotection Conditions | Orthogonality Insight |
| tert-Butoxycarbonyl | Boc | Boc-N-R | Boc₂O, Base (e.g., NEt₃, DMAP), CH₂Cl₂ or THF | Strong Acid (e.g., TFA in CH₂Cl₂, HCl in Dioxane) | Stable to base and hydrogenolysis. Ideal for orthogonality with Fmoc and Cbz groups.[10] |
| Benzyloxycarbonyl | Cbz (or Z) | Cbz-N-R | Cbz-Cl, Base (e.g., NaHCO₃, NEt₃), H₂O/Dioxane | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[9][11] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-N-R | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), H₂O/Dioxane | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. The cornerstone of solid-phase peptide synthesis and orthogonal to Boc/Cbz.[11][13] |
Protocol 1: Boc Protection of a Primary Amine
This protocol describes the protection of a generic primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Substrate containing a primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (NEt₃) (1.5 eq)
-
Dichloromethane (CH₂Cl₂) (Anhydrous)
Procedure:
-
Dissolve the amine substrate in anhydrous dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected amine by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Boc-Protected Amine
Materials:
-
Boc-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the Boc-protected substrate in dichloromethane (approx. 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid dropwise (typically 20-50% v/v with CH₂Cl₂).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC (typically 1-2 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Application & Protocols: Protecting Alcohols
Alcohols, while less nucleophilic than amines, readily react with sulfonyl chlorides to form sulfonate esters.[7] To prevent this side reaction when targeting another functional group, alcohol protection is necessary. Silyl ethers are a superior choice for alcohol protection in this context due to their ease of formation and, critically, their unique fluoride-based deprotection mechanism, which offers excellent orthogonality.[3][14]
Recommended Alcohol Protecting Groups
| Protecting Group | Abbreviation | Structure | Protection Conditions | Deprotection Conditions | Orthogonality Insight |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-O-R | TBDMS-Cl, Imidazole or NEt₃, DMF or CH₂Cl₂ | Fluoride Source (e.g., TBAF in THF), or Acid (e.g., HCl, AcOH) | Stable to bases and many oxidizing/reducing agents. Cleavage with fluoride is highly selective and orthogonal to most other protecting groups.[9] |
| Trimethylsilyl | TMS | TMS-O-R | TMS-Cl, NEt₃, CH₂Cl₂ | Very mild acid (e.g., K₂CO₃ in MeOH) or fluoride. | Very labile to acid, sometimes removed during silica gel chromatography.[9] Useful for temporary protection. |
| Tetrahydropyranyl | THP | THP-O-R | Dihydropyran (DHP), cat. Acid (e.g., PPTS, TsOH), CH₂Cl₂ | Aqueous Acid (e.g., AcOH in H₂O/THF, HCl) | Stable to bases, organometallics, and hydride reagents.[3][12] Orthogonal to silyl ethers cleaved by fluoride. |
Protocol 3: TBDMS Protection of a Primary Alcohol
Materials:
-
Substrate containing a primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
Procedure:
-
Dissolve the alcohol substrate and imidazole in anhydrous DMF in a round-bottom flask.
-
Add TBDMS-Cl in one portion to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC (typically 4-12 hours).
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the TBDMS-protected alcohol by flash column chromatography.
Protocol 4: Deprotection of a TBDMS-Protected Alcohol
Materials:
-
TBDMS-protected substrate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 eq)
-
Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the mixture and monitor by TLC (deprotection is often rapid, 30-60 minutes).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the deprotected alcohol by flash column chromatography.
Advanced Topic: Orthogonal Protecting Group Strategies
The true power of protecting groups is realized in complex molecules with multiple, distinct functional groups. An orthogonal strategy allows for the deprotection of one group while leaving others intact, enabling precise, stepwise synthesis.[9]
Consider a molecule containing both a primary amine and a primary alcohol. The goal is to selectively form a sulfonamide with the amine.
Caption: Decision process for an orthogonal protection strategy.
In this scenario, one would first protect the amine with a Boc group (stable to the basic conditions of sulfonylation). The resulting Boc-protected amino alcohol can then be reacted with this compound to form the sulfonate ester at the alcohol position. Finally, the Boc group can be selectively removed with TFA to yield the final product containing a free amine and a sulfonate ester. This selective transformation would be impossible without an orthogonal protecting group strategy.
References
-
Wikipedia contributors. (2024). Protecting group. Wikipedia, The Free Encyclopedia. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Barbe, G., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(29), e202303180. [Link]
- Fukuyama, T., & Cheung, M. (1999). Peptide synthesis with sulfonyl protecting groups.
-
Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]
-
LibreTexts Chemistry. (2022). 17.8: Protection of Alcohols. [Link]
-
Organic Chemistry with Victor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 580877, 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. [Link]
-
LibreTexts Chemistry. (2023). Amine Reactions. [Link]
-
Wentzel Lab. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Omizzolo, L. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
BYJU'S. (n.d.). Hinsberg Reagent And Test. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. biosynth.com [biosynth.com]
- 5. jocpr.com [jocpr.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 13. creative-peptides.com [creative-peptides.com]
- 14. chem.libretexts.org [chem.libretexts.org]
The Versatile Scaffold: 5-Phenylthiophene-2-sulfonyl chloride in Modern Medicinal Chemistry
Introduction: The Privileged Status of the Phenylthiophene Sulfonamide Moiety
In the landscape of contemporary drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. The 5-phenylthiophene-2-sulfonyl chloride scaffold represents a powerful convergence of two such pharmacologically significant moieties: the thiophene ring and the aromatic sulfonamide group. Thiophene, a sulfur-containing heterocycle, is isosteric to a phenyl ring but possesses a distinct electronic profile that can enhance molecular interactions with biological targets and improve pharmacokinetic properties.[1] The sulfonamide group is a versatile functional group, renowned for its ability to act as a hydrogen bond donor and acceptor, and is a key feature in a wide array of approved drugs, including antibacterial, and anticancer agents.[2][3] The combination of these two groups in this compound provides a synthetically accessible and highly adaptable platform for the development of novel therapeutic agents targeting a range of diseases. This application note will detail the synthesis, key applications, and experimental protocols associated with this valuable medicinal chemistry building block.
Synthesis of this compound and its Derivatives
The primary utility of this compound is as a reactive intermediate for the synthesis of a diverse library of 5-phenylthiophene-2-sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages.
Protocol 1: Synthesis of this compound via Chlorosulfonation
While a direct one-step synthesis from 2-phenylthiophene is feasible, a common and effective method involves the chlorosulfonation of 2-phenylthiophene.[4] This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group primarily at the C5 position of the thiophene ring, which is activated by the sulfur atom.
Materials:
-
2-Phenylthiophene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-phenylthiophene (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution via the dropping funnel. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Protocol 2: General Synthesis of 5-Phenylthiophene-2-sulfonamides
The synthesized sulfonyl chloride is a versatile precursor for creating a library of sulfonamide derivatives by reacting it with various amines.
Materials:
-
This compound
-
Desired primary or secondary amine (1-1.2 equivalents)
-
A suitable base (e.g., pyridine, triethylamine, or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Hydrochloric acid (1M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine (1-1.2 equivalents) and the base (1.5-2 equivalents) in the chosen anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.
-
Slowly add the sulfonyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired 5-phenylthiophene-2-sulfonamide.
Caption: General workflow for sulfonamide synthesis.
Medicinal Chemistry Applications
Enzyme Inhibition: A Focus on Urease
Derivatives of this compound have shown significant potential as enzyme inhibitors. A notable example is the inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer.
A study on the synthesis and urease inhibitory activity of 5-arylthiophene-2-sulfonamides demonstrated that 5-phenylthiophene-2-sulfonamide is a potent inhibitor of urease. The unsubstituted phenyl ring at the 5-position of the thiophene sulfonamide core structure was found to be crucial for this activity.
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Standard (IC₅₀ µg/mL) |
| 5-Phenylthiophene-2-sulfonamide | Urease | ~30.8 | Thiourea (~43) |
Table 1: Urease inhibitory activity of 5-Phenylthiophene-2-sulfonamide.
The inhibitory effect is attributed to the interaction of the sulfonamide moiety with the nickel ions in the active site of the urease enzyme. The phenylthiophene scaffold likely contributes to the overall binding affinity and positions the sulfonamide group for optimal interaction.
Antimicrobial and Quorum Sensing Inhibition
The thiophene sulfonamide scaffold is a promising platform for the development of novel antimicrobial agents.[5] Thiophenesulfonamides have been identified as specific inhibitors of quorum sensing in pathogenic Vibrio species.[6] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors.[6] By inhibiting the master quorum sensing transcription factor, LuxR, these compounds can effectively disarm the bacteria without killing them, which may reduce the selective pressure for the development of resistance.[6] While specific studies on the 5-phenyl derivative are emerging, the general activity of thiophenesulfonamides in this area suggests that derivatives of this compound are promising candidates for the development of anti-virulence therapies. Recent studies have also shown the efficacy of 5-bromo-N-alkylthiophene-2-sulfonamides against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae.[7]
Anticancer Applications
The sulfonamide functional group is present in several clinically used anticancer drugs, and they exert their effects through various mechanisms, including carbonic anhydrase inhibition, disruption of microtubule assembly, and cell cycle arrest.[2][3] Thiophene derivatives have also been extensively investigated for their anticancer properties.[2][5] The combination of these two pharmacophores in the 5-phenylthiophene-2-sulfonamide scaffold makes it an attractive starting point for the design of novel anticancer agents. The phenyl group at the 5-position can be further functionalized to optimize interactions with specific targets in cancer cells.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and reactivity with amines allow for the rapid generation of diverse libraries of 5-phenylthiophene-2-sulfonamides. These derivatives have demonstrated significant potential as enzyme inhibitors, particularly against urease, and show promise in the development of novel antimicrobial and anticancer agents. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this privileged scaffold.
References
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 27, 2024, from [Link]
-
ChemBK. (2024, April 9). 5-{[(phenylcarbonyl)amino]methyl}thiophene-2-sulfonyl chloride. Retrieved January 27, 2024, from [Link]
-
5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. (n.d.). Retrieved January 27, 2024, from [Link]
-
PrepChem. (n.d.). Preparation of thiophenol. Retrieved January 27, 2024, from [Link]
-
Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). PubMed. Retrieved from [Link]
-
Koksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Retrieved from [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. Retrieved from [Link]
-
Durham E-Theses. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Retrieved January 27, 2024, from [Link]
-
Organic Syntheses. (n.d.). 2-acetothienone. Retrieved January 27, 2024, from [Link]
-
Organic Syntheses. (n.d.). thiophenol. Retrieved January 27, 2024, from [Link]
- Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Deriv
-
Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2013). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 63(1), 13-26. [Link]
-
Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. (2015). ResearchGate. Retrieved from [Link]
- Jackson, R. F. W. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
Richards, A. M., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8123. [Link]
-
Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2013). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. ResearchGate. Retrieved from [Link]
-
Arduini, A., et al. (2003). Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755-5757. [Link]
-
Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]
-
Cremlyn, R., et al. (1990). CHLOROSULFONATION OF SOME COMPOUNDS CONTAINING TWO PHENYL RINGS. Phosphorus, Sulfur, and Silicon and the Related Elements, 53(1-4), 121-134. [Link]
Sources
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. api.pageplace.de [api.pageplace.de]
- 5. mdpi.com [mdpi.com]
- 6. Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios | bioRxiv [biorxiv.org]
- 7. Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-Phenylthiophene-2-sulfonyl Chloride in the Synthesis of Novel Anti-Cancer Agents: Application Notes and Protocols
Introduction: The Thiophene Scaffold in Oncology
The privileged thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry, particularly in the design of novel anti-cancer agents. Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to serve as a versatile scaffold for molecules that can interact with a wide range of biological targets. When functionalized with a sulfonyl chloride group at the 2-position and a phenyl group at the 5-position, the resulting compound, 5-phenylthiophene-2-sulfonyl chloride, becomes a highly valuable starting material for the synthesis of a diverse library of potential anti-cancer drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of innovative anti-cancer agents, complete with detailed protocols and mechanistic insights.
The core concept behind the use of this compound lies in its reactivity as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore present in a multitude of approved drugs, including antibacterials, diuretics, and a growing number of anti-cancer therapies. By reacting this compound with a diverse range of primary and secondary amines, a vast chemical space of novel 5-phenylthiophene-2-sulfonamides can be explored, each with the potential for unique biological activity.
Key Therapeutic Strategies Employing the 5-Phenylthiophene-2-sulfonamide Scaffold
Research into thiophene-based sulfonamides has revealed their potential to interfere with several key pathways and processes that are critical for cancer cell proliferation and survival. These include, but are not limited to, the inhibition of tubulin polymerization, the disruption of cell cycle regulation, and the modulation of key signaling pathways.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport.[1] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment.[1] Several classes of thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[1][2] This binding event prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] The 5-phenylthiophene-2-sulfonamide scaffold can be strategically elaborated to mimic the structural features of known tubulin inhibitors, making this a promising avenue for the development of novel anti-mitotic agents.
Caption: Proposed mechanism of action for 5-phenylthiophene-2-sulfonamide derivatives as tubulin polymerization inhibitors.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[3] The inhibition of these tumor-associated CAs can lead to a disruption of the tumor's pH regulation, ultimately hindering its growth and survival.[3] Sulfonamides are the cornerstone of CA inhibitor design, and the 5-phenylthiophene-2-sulfonamide scaffold offers a unique opportunity to develop potent and selective inhibitors of tumor-associated CAs.
Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy. While not as extensively explored as other mechanisms, the thiophene scaffold has been incorporated into molecules designed to target various kinases involved in cancer progression. The versatility of the 5-phenylthiophene-2-sulfonamide core allows for the synthesis of focused libraries to screen against a panel of cancer-relevant kinases.
Synthetic Protocols: From this compound to Bioactive Sulfonamides
The following section provides a detailed, step-by-step protocol for the synthesis of a representative 5-phenylthiophene-2-sulfonamide derivative. This protocol is based on established and reliable methods for sulfonamide synthesis and can be adapted for the synthesis of a wide range of analogs by varying the amine starting material.[4]
Materials and Equipment
-
This compound (CAS: 97272-02-1)[5]
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware and equipment
General Procedure for the Synthesis of 5-Phenylthiophene-2-sulfonamides
Sources
- 1. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 97272-02-1|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Sulfonamides from 5-Phenylthiophene-2-sulfonyl Chloride
Status: Operational Ticket Focus: Downstream Processing & Purification Applicable Reagents: 5-Phenylthiophene-2-sulfonyl chloride (CAS: varies by substitution), Primary/Secondary Amines.
Core Technical Directive
The Challenge: Reacting This compound with amines presents a unique purification paradox. The thiophene ring is electron-rich, making the sulfonyl chloride highly reactive but also prone to rapid hydrolysis. Furthermore, the 5-phenyl substituent adds significant lipophilicity, often rendering the hydrolyzed byproduct (5-phenylthiophene-2-sulfonic acid) surprisingly soluble in organic solvents, causing it to persist through standard aqueous washes.
The Solution: This guide prioritizes a pH-Switch Extraction Protocol over standard chromatography. This method exploits the acidity of the sulfonamide N-H proton (pKa ~10-11) to separate it from non-acidic impurities (bis-sulfonamides, unreacted amines) and highly acidic byproducts (sulfonic acids).
Decision Logic & Workflow (Visualization)
The following flowchart illustrates the "Self-Validating" purification logic. If your product precipitates at the correct pH, the chemistry is confirmed.
Figure 1: The "pH-Switch" purification workflow. This logic filters impurities based on pKa differences rather than polarity alone.
Standard Operating Procedures (SOPs)
Protocol A: The "pH-Switch" Extraction (Recommended)
Best for: Secondary sulfonamides (derived from primary amines) where the N-H proton is acidic.
Context: The 5-phenylthiophene moiety is lipophilic. Standard water washes will fail to remove the hydrolyzed sulfonic acid byproduct effectively.
-
Quench: Dilute the reaction mixture (usually in DCM or EtOAc) with 1M HCl.
-
Acid Wash: Shake vigorously. The HCl converts unreacted amine and base catalysts (Pyridine/TEA) into water-soluble salts.
-
Checkpoint: Discard the aqueous layer.[1]
-
-
Base Extraction (The Critical Step): Extract the organic layer with 1M NaOH (2x) .
-
Precipitation: Cool the basic aqueous layer to 0°C. Slowly add 6M HCl until pH < 3.
-
Result: The sulfonamide reprotinates and precipitates out as a solid.
-
-
Isolation: Filter the solid. If it oils out (common with phenylthiophene derivatives), extract back into DCM, dry over MgSO₄, and evaporate.
Protocol B: Scavenger Resin Cleanup (High Throughput)
Best for: Small scale (<50 mg) or tertiary sulfonamides.
Data Table: Scavenger Selection
| Impurity Target | Recommended Resin | Mechanism | Loading (eq) |
| Unreacted Sulfonyl Chloride | Trisamine / PS-Trisamine | Covalent capture (forms sulfonamide on resin) | 1.5 - 2.0 eq |
| Unreacted Amine | PS-Isocyanate | Reacts to form urea (covalent) | 1.5 - 2.0 eq |
| Sulfonic Acid Byproduct | PS-Carbonate / Amberlyst A21 | Ion exchange (Acid-Base) | 2.0 - 3.0 eq |
Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing after acidification.
Diagnosis: The 5-phenylthiophene group disrupts crystal lattice packing due to steric bulk and rotational freedom. Corrective Action:
-
Solvent Swap: Do not use simple Hexane/EtOAc. The phenylthiophene moiety shows
stacking. Use Isopropanol (iPrOH) or Ethanol/Water (9:1) for recrystallization. -
Trituration: Dissolve the oil in a minimum amount of Diethyl Ether, then add Pentane dropwise until cloudy. Store at -20°C overnight.
-
Seed: If you have any solid traces, seed the oil.
Q2: I see a persistent spot at the baseline on TLC (High Polarity).
Diagnosis: This is likely 5-phenylthiophene-2-sulfonic acid . It forms if the sulfonyl chloride hydrolyzes before reacting with the amine. Fix:
-
If using Protocol A: Ensure your base extraction (Step 3) was thorough. The sulfonic acid is extremely water-soluble at pH 14 but can partition back into organics at neutral pH.
-
If using Chromatography: Use a mobile phase with 1% Acetic Acid . This keeps the sulfonic acid protonated and moving, or totally effectively binds it to the silica baseline while your product elutes.
Q3: Yield is lower than expected (<50%).
Diagnosis: Competitive hydrolysis. Thiophene sulfonyl chlorides are more reactive (and unstable) than benzenesulfonyl chlorides due to the electron-donating sulfur in the ring. Prevention:
-
Dryness: Ensure all glassware is flame-dried. Use anhydrous DCM.
-
Order of Addition: Do not add the sulfonyl chloride to the base alone. Mix the Amine and Base first, cool to 0°C, then add the Sulfonyl Chloride.
-
Stoichiometry: Use a slight excess of the amine (1.1 eq) rather than the chloride.
Q4: I have a "double spot" or a less polar impurity.
Diagnosis: Bis-sulfonylation . This occurs when a primary amine reacts with two equivalents of sulfonyl chloride (R-N(SO₂Ar)₂). Fix:
-
Prevention: Avoid large excesses of sulfonyl chloride.
-
Removal: Use Protocol A . The bis-sulfonamide has no acidic proton and will remain in the organic layer during the NaOH extraction, effectively separating it from the desired mono-sulfonamide.
References
-
BenchChem. (2025).[7][8] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2009). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from
-
Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Sulfonamides by S-N Coupling. Retrieved from
-
Khan, M. E., et al. (2024).[9] Synthesis of sustainable heterocyclic aryl sulfonamide derivatives. ResearchGate. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sulfonylation with 5-Phenylthiophene-2-sulfonyl Chloride
Executive Summary & Reagent Profile
5-Phenylthiophene-2-sulfonyl chloride is a specialized heterocyclic building block often employed in medicinal chemistry to introduce a lipophilic, aromatic sulfonamide moiety. Unlike simple benzenesulfonyl chlorides, the thiophene core introduces distinct electronic properties (electron-rich ring, yet susceptible to specific degradation pathways) that require tailored handling.
This guide addresses the three most critical failure modes encountered when reacting this reagent with amines: Hydrolysis (loss of activity) , Bis-sulfonylation (over-reaction) , and Salt Contamination (workup failure) .
Reagent Profile
-
Chemical Nature: Electrophilic sulfur species.
-
Key Reactivity: Nucleophilic Acyl Substitution (Sulfonyl transfer).
-
Critical Sensitivity: Moisture (High), Heat (Moderate).
-
Storage:
, under Argon/Nitrogen.
Interactive Troubleshooting Modules
Module 1: The Hydrolysis Trap (Low Yield / Acidic Impurities)
User Question: "I performed the reaction with a stoichiometric amount of amine, but my yield is low (<40%). LC-MS shows a large peak corresponding to the mass of the starting sulfonyl chloride but with an -OH instead of -Cl. What happened?"
Technical Diagnosis: You have encountered Hydrolysis .[1][2] The sulfonyl chloride reacted with adventitious water instead of your amine. This generates 5-phenylthiophene-2-sulfonic acid and HCl. This is the most common failure mode because the thiophene ring's electron density can make the sulfonyl center paradoxically more sensitive to moisture-promoted decomposition than some benzene analogs.
The Mechanism of Failure: Water competes with the amine nucleophile. If the amine is sterically hindered or the solvent is "wet," water wins.
Corrective Protocol:
-
Solvent Quality: Use anhydrous DCM, THF, or DMF (water content
). -
Reagent Quality: Check the physical state of the sulfonyl chloride. It should be a solid. If it is an oil or sticky gum, it has likely partially hydrolyzed to the sulfonic acid (which is often hygroscopic).
-
Order of Addition: Dissolve the amine and base first, then add the sulfonyl chloride (dissolved in dry solvent) dropwise at
. This keeps the local concentration of the electrophile low, favoring the amine reaction.
Visualizing the Pathway:
Figure 1: Competition between productive sulfonylation (Path A) and destructive hydrolysis (Path B).
Module 2: The Bis-Sulfonylation Problem (Impurity M+222)
User Question: "I am reacting a primary amine. I see my product, but also a significant impurity with a higher molecular weight (+222 Da vs product). It won't wash out with acid."
Technical Diagnosis:
You are seeing Bis-sulfonylation . The sulfonamide product you formed (
The "Why": The 5-phenylthiophene group is electron-withdrawing enough to acidify the N-H bond of the product, making it a viable nucleophile if the reaction runs too long or too hot.
Corrective Protocol:
-
Stoichiometry: Strictly limit the sulfonyl chloride to 0.95 – 1.0 equivalents relative to the amine. Do not use excess.
-
Base Selection: Switch to a weaker base. If using NaH or strong bases, switch to Pyridine or Triethylamine.
-
Quench: Quench the reaction immediately upon consumption of the starting amine. Do not let it stir overnight "just to be safe."
Data: Impact of Base Strength on Bis-Sulfonylation
| Base Type | pKa (Conj. Acid) | Risk of Bis-Sulfonylation | Recommended Use |
| Pyridine | 5.2 | Low | Standard reactions |
| Triethylamine | 10.7 | Moderate | Sterically hindered amines |
| DIPEA (Hünig's) | 11.0 | Moderate | Sterically hindered amines |
| NaH / KOtBu | >15 | High | Avoid for primary amines |
Module 3: Purification & Salt Management
User Question: "My reaction looked clean by TLC, but after evaporating the solvent, I have a sticky gum that is partially water-soluble. My yield is >100%."
Technical Diagnosis: You have failed to remove the Amine Hydrochloride Salts . The reaction generates HCl as a byproduct, which forms a salt with your base (e.g., Pyridine·HCl or Et3N·HCl). These salts can be gummy and organic-soluble (especially in DCM/Chloroform), leading to false yield calculations.
Expert Insight: The 5-phenylthiophene moiety is highly lipophilic. This allows for a distinct advantage in workup: Acidic Wash.
Self-Validating Workup Protocol:
-
Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Acid Wash: Wash the organic layer with 1M HCl (aqueous).
-
Why? This protonates any unreacted amine (making it water soluble) and dissolves the Pyridine/TEA salts into the water layer.
-
Validation: Your product (Sulfonamide) is neutral/acidic and will stay in the EtOAc.
-
-
Base Wash: Wash with Saturated NaHCO3.
-
Why? This removes any hydrolyzed Sulfonic Acid byproduct (which forms a water-soluble sodium sulfonate salt).
-
-
Dry & Concentrate: Dry over MgSO4.
Visualizing the Purification Logic:
Figure 2: Differential extraction strategy to isolate the lipophilic 5-phenylthiophene sulfonamide.
References & Authority
-
PubChem. 2-Thiophenesulfonyl chloride Compound Summary.[3] National Library of Medicine. (Accessed 2026).[2]
-
Organic Chemistry Portal. Synthesis of Sulfonamides. (General mechanistic grounding for sulfonyl chloride reactivity).[4]
-
Sigma-Aldrich. 5-Chloro-2-thiophenesulfonyl chloride Safety & Reactivity Data. (Analogous reactivity profile for thiophene sulfonyl chlorides).
-
Royal Society of Chemistry. Mechanistic proposal for the sulfonylation of amines. (Validation of HCl elimination pathway).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Technical Support Center: Synthesis of 5-Phenylthiophene-2-Sulfonamide
Welcome to the technical support center for the synthesis of 5-phenylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of 5-phenylthiophene-2-sulfonamide can arise from various factors, from the quality of starting materials to subtle variations in reaction conditions. This section provides a question-and-answer-based approach to pinpoint and resolve these issues.
Question 1: My overall yield for the two-step synthesis of 5-phenylthiophene-2-sulfonamide is consistently low. Where should I start troubleshooting?
A low overall yield in a multi-step synthesis often points to issues in one or both of the key transformations: the chlorosulfonation of 2-phenylthiophene and the subsequent amination of the resulting sulfonyl chloride.
A logical first step is to analyze the purity and yield of the intermediate, 5-phenylthiophene-2-sulfonyl chloride. This will help you determine which step is problematic.
Experimental Protocol: Synthesis of 5-phenylthiophene-2-sulfonamide
This synthesis is typically performed in two main steps:
-
Chlorosulfonation of 2-phenylthiophene: This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the thiophene ring.
-
Amination of this compound: The sulfonyl chloride is then reacted with an ammonia source to form the final sulfonamide.
Here is a decision tree to guide your troubleshooting efforts:
Caption: Troubleshooting Decision Tree for Low Yields.
Question 2: I've identified the chlorosulfonation of 2-phenylthiophene as the low-yielding step. What are the likely causes and how can I fix them?
The chlorosulfonation of thiophenes is a robust reaction, but its success hinges on careful control of reagents and conditions. Thiophene and its derivatives are generally more reactive than benzene in electrophilic substitution reactions.[1][2][3]
Potential Causes for Low Yield in Chlorosulfonation:
-
Moisture: Chlorosulfonic acid and the resulting sulfonyl chloride are highly sensitive to moisture.[4][5][6] Water will hydrolyze the chlorosulfonic acid, reducing its effectiveness, and will also hydrolyze the product back to the sulfonic acid, which is difficult to convert to the desired sulfonamide.
-
Reaction Temperature: This reaction is typically exothermic. Poor temperature control can lead to side reactions, including polysubstitution and degradation of the starting material.
-
Reagent Quality: The purity of both the 2-phenylthiophene and the chlorosulfonic acid is critical. Impurities in the starting material can lead to undesired side products, while aged or improperly stored chlorosulfonic acid may have already partially decomposed.
-
Side Reactions: The high reactivity of the thiophene ring can sometimes lead to the formation of disulfonated byproducts, such as 5-phenylthiophene-2,4-disulfonyl chloride.
Troubleshooting Steps for Chlorosulfonation:
| Parameter | Recommended Action | Rationale |
| Moisture Control | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents. | To prevent hydrolysis of the chlorosulfonic acid and the sulfonyl chloride product.[4][7] |
| Temperature | Maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of chlorosulfonic acid. | To minimize side reactions and degradation of the thiophene ring. |
| Reagent Purity | Use high-purity 2-phenylthiophene. If necessary, purify it by distillation or chromatography before use. Use a fresh, unopened bottle of chlorosulfonic acid. | To ensure a clean reaction with minimal byproduct formation. |
| Stoichiometry | Use a slight excess of chlorosulfonic acid (typically 1.1 to 1.5 equivalents). | To drive the reaction to completion without promoting excessive polysubstitution. |
| Work-up | Quench the reaction by carefully pouring the mixture onto crushed ice. This will precipitate the sulfonyl chloride product while the excess chlorosulfonic acid is converted to sulfuric acid and dissolves in the aqueous layer. | For efficient isolation of the product. The sulfonyl chloride is generally a solid that can be collected by filtration. |
Experimental Protocol: Chlorosulfonation of 2-Phenylthiophene
-
To a stirred solution of 2-phenylthiophene in an anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere at 0 °C, add chlorosulfonic acid dropwise.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid this compound will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Question 3: My this compound intermediate is of high purity, but the subsequent amination step gives a low yield of the sulfonamide. What's going wrong?
A low yield in the amination step, assuming a high-quality sulfonyl chloride, often points to issues with the nucleophile, reaction conditions, or product isolation.
Potential Causes for Low Yield in Amination:
-
Base Strength and Stoichiometry: A base is required to neutralize the HCl generated during the reaction. An inappropriate base or incorrect stoichiometry can lead to incomplete reaction or side reactions.
-
Ammonia Source: The choice of ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or ammonia gas) can impact the reaction's success.
-
Reaction Temperature: While the reaction is generally facile, temperature can influence the rate and selectivity.
-
Solvent Choice: The solvent must be compatible with the reagents and allow for effective reaction and product isolation.
-
Product Solubility: The final sulfonamide may have some solubility in the reaction mixture, leading to losses during work-up and isolation.
Troubleshooting Steps for Amination:
| Parameter | Recommended Action | Rationale |
| Base | Use a non-nucleophilic base like triethylamine or pyridine if using an ammonium salt. If using aqueous ammonia, it serves as both the nucleophile and the base. Ensure at least two equivalents of the amine are used if it is also acting as the base. | To effectively neutralize the generated HCl without competing with the ammonia nucleophile. |
| Ammonia Source | Concentrated aqueous ammonium hydroxide is a common and effective reagent. Alternatively, bubbling ammonia gas through the reaction mixture can be used. | To provide a sufficient concentration of the nucleophile to drive the reaction. |
| Temperature | The reaction is often performed at room temperature. If the reaction is slow, gentle heating may be applied, but this should be done with caution to avoid side reactions. | To ensure a reasonable reaction rate without promoting decomposition. |
| Solvent | A solvent in which the sulfonyl chloride is soluble but the final sulfonamide is less soluble can aid in product isolation. Dichloromethane, tetrahydrofuran (THF), or acetonitrile are common choices. | To facilitate the reaction and subsequent purification. |
| Work-up and Purification | After the reaction is complete, acidification of the reaction mixture will protonate any excess ammonia and the basic byproducts, while the sulfonamide product will precipitate and can be collected by filtration. Recrystallization is often necessary for high purity. | To effectively isolate the product from the reaction mixture. |
Experimental Protocol: Amination of this compound
-
Dissolve this compound in a suitable solvent like THF.
-
To this solution, add an excess of concentrated aqueous ammonium hydroxide.
-
Stir the mixture vigorously at room temperature for several hours.
-
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with dilute HCl to precipitate the 5-phenylthiophene-2-sulfonamide.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the chlorosulfonation of 2-phenylthiophene?
The sulfonation of thiophene and its derivatives preferentially occurs at the C2 (or α) position, as it is the most electron-rich and the resulting intermediate is the most stable.[1] Since the starting material is 2-phenylthiophene, the C5 position is the most likely site for electrophilic substitution, leading to the formation of this compound.
Caption: Regioselectivity of Chlorosulfonation.
Q2: Are there any alternative methods for synthesizing 5-phenylthiophene-2-sulfonamide?
While the chlorosulfonation of 2-phenylthiophene followed by amination is a common route, other methods for sulfonamide synthesis exist.[8][9] For instance, one could envision a Suzuki coupling of a boronic acid derivative of thiophene-2-sulfonamide with bromobenzene.[10][11] However, the availability and stability of the required starting materials for these alternative routes may be a concern.
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be employed to confirm the structure and purity of the synthesized 5-phenylthiophene-2-sulfonamide:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ for the S=O stretches, and around 3300 cm⁻¹ for the N-H stretch).
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Q4: What are the key safety precautions to take during this synthesis?
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The reaction with chlorosulfonic acid is exothermic and should be cooled in an ice bath to prevent the reaction from running away.
-
Solvents like dichloromethane are volatile and potentially harmful. They should also be handled in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Doyle, A. G. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 123-138). The Royal Society of Chemistry. [Link]
-
PubChem. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Chemical Technology Co.,LTD. 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride. [Link]
-
Reddit. Synthesis of an Sulfonamide, why is this step neccessary?[Link]
-
ResearchGate. Mild and General Method for the Synthesis of Sulfonamides. [Link]
-
Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224–9228. [Link]
-
Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]
-
Wikipedia. Sulfonyl halide. [Link]
-
Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2943–2957. [Link]
-
Brainly.in. give reaction of sulphonation of thiophene. [Link]
-
ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... [Link]
-
Brainly.in. sulfonation of thiophene. [Link]
-
ChemBK. 2-Thiophenesulfonyl chloride. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
- Google Patents.
-
Wikipedia. Thiophene. [Link]
-
Chemistry Stack Exchange. Difference between tendency of benzene and thiophene to undergo sulfonation. [Link]
-
El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 5-Phenylthiophene-2-sulfonyl chloride Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-phenylthiophene-2-sulfonyl chloride. It provides in-depth troubleshooting advice and frequently asked questions to assist in the identification and characterization of impurities that may arise during its synthesis and subsequent reactions.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Like many sulfonyl chlorides, it is a reactive molecule, and its synthesis and handling can lead to the formation of several impurities.[1][2] The presence of these impurities can significantly impact the yield, purity, and safety profile of the final product. This guide provides a structured approach to identifying and characterizing these impurities using common analytical techniques.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Q1: I see an unexpected peak in my HPLC chromatogram with a shorter retention time than my product. What could it be?
This is a common observation and is often indicative of a more polar impurity. The most likely candidate is the corresponding sulfonic acid, 5-phenylthiophene-2-sulfonic acid.
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of moisture in solvents or the atmosphere.[1] The resulting sulfonic acid is significantly more polar than the sulfonyl chloride, leading to an earlier elution time in reverse-phase HPLC.
Troubleshooting Steps:
-
Moisture Control: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Controlled Quenching: Quench the reaction mixture at low temperatures (e.g., by pouring it onto ice) to minimize hydrolysis of the desired product.[1]
-
Aqueous Workup: For workups involving water, minimize the contact time and keep the temperature low. An acidic aqueous wash (e.g., with cold, dilute HCl) can help remove the more water-soluble sulfonic acid.[1][3]
-
Co-injection: To confirm the identity of the peak, if a standard of 5-phenylthiophene-2-sulfonic acid is available, perform a co-injection with your sample. An increase in the peak area of the suspected impurity will confirm its identity.
Q2: My NMR spectrum shows a complex aromatic region with more peaks than expected for the desired product. What are the possible impurities?
The presence of additional aromatic signals can point to several possibilities, including regioisomers, di-substituted byproducts, or dimeric species.
Causality:
-
Regioisomers: Depending on the synthetic route, substitution at other positions of the thiophene ring can occur.
-
Di-substituted Products: During chlorosulfonation, the introduction of a second sulfonyl chloride group onto the thiophene or phenyl ring is a possible side reaction, leading to bis-sulfonyl chloride species.[4]
-
Dimerization: Thiophene derivatives can undergo dimerization reactions, especially under oxidative conditions.[5][6]
Troubleshooting and Characterization Workflow:
Caption: Workflow for investigating complex aromatic NMR signals.
Detailed Steps:
-
LC-MS Analysis: This is the first and most crucial step. It will help determine the molecular weights of the components in your mixture, indicating whether you have isomers (same molecular weight) or other byproducts (different molecular weights).
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass and thus the elemental composition of the impurities, which is invaluable for proposing potential structures.
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will help establish the connectivity of protons and carbons, allowing for the definitive structural elucidation of the impurities.
Q3: My FT-IR spectrum shows a broad peak in the 3200-3600 cm⁻¹ region in addition to the characteristic sulfonyl chloride peaks. What does this indicate?
A broad peak in this region is characteristic of an O-H stretching vibration, strongly suggesting the presence of the hydrolysis product, 5-phenylthiophene-2-sulfonic acid.
Characteristic FT-IR Absorptions for Sulfonyl Chlorides:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Asymmetric S=O Stretch | 1375-1410 | Strong |
| Symmetric S=O Stretch | 1185-1204 | Strong |
Data sourced from[7]
Troubleshooting:
-
The presence of the sulfonic acid impurity should be confirmed by other techniques like HPLC or LC-MS as described in Q1.
-
Proper drying of the product is essential. If the product is a solid, drying under high vacuum may help to remove residual water and minimize further hydrolysis.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities to expect in a this compound reaction?
A: The most common impurities include:
-
5-Phenylthiophene-2-sulfonic acid: From hydrolysis.[1]
-
Unreacted starting materials: Such as 2-phenylthiophene.
-
Reagents from synthesis: For example, residual chlorosulfonic acid or thionyl chloride.[4][8]
-
Di-substituted byproducts: Such as 5-phenylthiophene-2,4-disulfonyl chloride.[4]
-
Dimeric species: Arising from side reactions of the thiophene ring.[5][6]
Q: How can I best store this compound to minimize degradation?
A: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[9][10] Storage at 2-8°C is often recommended.[9][10]
Q: What analytical techniques are essential for the quality control of this compound?
A: A combination of techniques is recommended for comprehensive quality control:
-
HPLC: For purity assessment and quantification of impurities.
-
¹H and ¹³C NMR: For structural confirmation and identification of impurities.[7][11]
-
FT-IR: To confirm the presence of the sulfonyl chloride functional group.[7]
-
GC-MS or LC-MS: For the identification of volatile or non-volatile impurities, respectively.[7][11]
Q: Can I use GC-MS to analyze this compound?
A: While GC-MS can be used for the analysis of some thiophene derivatives, sulfonyl chlorides can be thermally labile and may degrade in the hot injector port of a gas chromatograph.[12][13] LC-MS is generally a more suitable technique for the analysis of sulfonyl chlorides. If GC-MS is used, a cool on-column injection or a pulsed splitless injection with a temperature program might be necessary to minimize degradation.[13]
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for the analysis of this compound and its common impurities. Method optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Gradient Example: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: FT-IR Analysis for Functional Group Identification
This protocol is for acquiring an FT-IR spectrum of a solid sample.
-
Sample Preparation (KBr Pellet Method):
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum.[7]
-
Protocol 3: NMR Sample Preparation
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sulfonyl chloride into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆).[7]
-
Cap the NMR tube and gently agitate to dissolve the sample completely.
-
-
Data Acquisition (300 MHz Spectrometer):
-
¹H NMR: Use a standard single-pulse experiment. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.[7]
-
¹³C NMR: Use a proton-decoupled pulse program.
-
Impurity Formation Pathways
The following diagram illustrates the formation of the most common impurity, the sulfonic acid, and a potential di-substituted byproduct.
Caption: Formation pathways for common impurities.
References
- Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives.
- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google P
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google P
-
Aoen Chemical Technology Co.,LTD. (n.d.). 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
- CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google P
-
RSC Publishing. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Retrieved from [Link]
-
Oxford Academic. (n.d.). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
- CN103351315A - General preparation method of sulfonyl chloride - Google P
-
PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]
-
Oxford Academic. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
ScienceDirect. (n.d.). FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrang. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene C-nucleosides 60 through dimerization and sulfur... Retrieved from [Link]
-
PubMed. (n.d.). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]
-
Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
-
ACS Publications. (2017, September 14). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]
-
ResearchGate. (2025, August 7). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Retrieved from [Link]
-
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (1983, August 1). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]
-
Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Applicati. Retrieved from [Link]
-
MDPI. (2024, February 8). Development and Validation of HPLC-FLD Analysis of Perampanel in MEPS-Processed Rat Plasma Sample. Retrieved from [Link]
-
PubMed. (2022, June 5). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Retrieved from [Link]
-
Organic Syntheses. (n.d.). thiophenol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. scispace.com [scispace.com]
- 5. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 9. 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE CAS#: 166964-37-0 [amp.chemicalbook.com]
- 10. 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE | 166964-37-0 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Improving the regioselectivity of reactions with 5-Phenylthiophene-2-sulfonyl chloride
Topic: Optimizing Regioselectivity & Chemoselectivity
Document ID: TS-PTS-052 | Version: 2.1 | Status: Active[1]
Executive Summary
5-Phenylthiophene-2-sulfonyl chloride is a privileged scaffold in medicinal chemistry, widely used to synthesize antagonists for glucagon receptors, HCV inhibitors, and various kinase targets.[1] While the sulfonyl chloride moiety is a standard electrophile, the thiophene core introduces unique electronic properties that dictate reactivity.
This guide addresses the two critical dimensions of selectivity:
-
Chemoselectivity: Controlling the reaction of the sulfonyl chloride with polyfunctional nucleophiles (e.g., amino-alcohols).[1]
-
Regioselectivity: Directing downstream functionalization on the thiophene core (C3 vs. C4 modification) after the sulfonamide bond is formed.[1]
Module 1: The Coupling Interface (Chemoselectivity)
Focus: Reacting the sulfonyl chloride with nucleophiles.[2]
Critical Troubleshooting: Amine vs. Hydroxyl Selectivity
User Issue: "I am trying to sulfonylate an amino-alcohol, but I am observing O-sulfonylation or a mixture of N- and O-products."
Technical Insight: The sulfonyl chloride is a "hard" electrophile.[1] Under thermodynamic control, it prefers the stronger nucleophile (the amine). However, in the presence of strong bases (e.g., NaH, TEA in excess) or high temperatures, the alkoxide becomes competitive, leading to ester formation.
Protocol: Chemoselective N-Sulfonylation To favor the sulfonamide (N-selectivity) over the sulfonate ester (O-selectivity), you must maintain the alcohol in its protonated (neutral) state while keeping the amine nucleophilic.[1]
| Parameter | Recommended Condition | Rationale |
| Solvent | DCM or DCM/Water (Biphasic) | Avoids polar aprotic solvents (DMF/DMSO) which enhance oxygen nucleophilicity.[1] |
| Base | NaHCO₃ (sat.[1] aq.) or Pyridine (1.1 eq) | Weak bases buffer the HCl generated without deprotonating the alcohol.[1] |
| Temperature | 0 °C to RT | Low temperature suppresses the higher activation energy pathway (O-sulfonylation).[1] |
| Additives | Avoid DMAP | DMAP forms a highly reactive N-sulfonylpyridinium intermediate that reacts indiscriminately with alcohols.[1] |
FAQ: Preventing Bis-Sulfonylation
Question: "I am reacting a primary amine, but I see significant amounts of the bis-sulfonamide [(R-SO2)2N-R']. How do I stop at the mono-sulfonamide?"
Answer: Bis-sulfonylation occurs because the resulting sulfonamide anion (formed by deprotonation of the product) is still nucleophilic.[1] This is common with electron-rich primary amines.[1]
Corrective Action:
-
Reverse Addition: Add the sulfonyl chloride solution slowly to the amine solution. This keeps the amine in excess relative to the chloride.
-
pH Management: Use a biphasic system (Schotten-Baumann conditions) with mild base (Na₂CO₃).
-
Steric Protection: If the problem persists, consider using a bulky base like DIPEA (Hünig's base) which hinders the approach of the second sulfonyl group.
Module 2: Core Functionalization (Regioselectivity)
Focus: Modifying the Thiophene Ring Post-Coupling.
Context: Many researchers use this scaffold as a starting point and need to halogenate or alkylate the thiophene ring after forming the sulfonamide. The position of this modification is dictated by the conflict between the Phenyl group (Activator, Ortho/Para) and the Sulfonamide group (Deactivator, Meta; DMG).
The "Switchable" Regioselectivity Protocol
You can direct substitution to either C3 or C4 by choosing the reaction mechanism: Electrophilic Aromatic Substitution (EAS) vs. Directed Ortho Metalation (DoM).[1]
Scenario A: Targeting Position 4 (EAS)
-
Logic:
Scenario B: Targeting Position 3 (DoM)
-
Mechanism: Lithiation followed by Electrophile quench.[1]
-
Logic:
-
The Sulfonamide N-H (if protected/deprotonated) or the Sulfonyl oxygen acts as a Directed Metalation Group (DMG).[1]
-
It coordinates the Lithium base to the ortho position (C3).
-
Result: Lithiation occurs at C3, overriding the electronic activation of the phenyl ring.
-
Figure 1: Decision tree for regioselective functionalization of the thiophene core.
Module 3: Quality Control & Synthesis
Focus: Purity of the Reagent.
Troubleshooting: The "Ghost" Isobar
Issue: "My LCMS shows the correct mass, but the NMR is messy. Is my chloride pure?"
Diagnosis: If you synthesized the chloride via chlorosulfonation of 2-phenylthiophene, you may have trace amounts of the 3-sulfonyl chloride isomer, although the 5-position is thermodynamically favored (alpha to sulfur, para to phenyl).[1]
Verification Protocol:
-
Run 1H NMR in CDCl₃.
-
Check Coupling Constants:
-
Desired (2,5-substituted): The thiophene protons (H3 and H4) will appear as two doublets with a coupling constant (
) of 3.5–4.0 Hz .[1] -
Impurity (2,4-substituted): If the sulfonyl group is at position 3 (unlikely but possible) or if the phenyl is at 3, the coupling constants will differ (often smaller, ~1.5 Hz for meta-like coupling, though rare in this specific synthesis).
-
-
Hydrolysis Check: Look for a broad singlet at ~11 ppm (SO3H) or shifts in the aromatic region indicating hydrolysis to the sulfonic acid.[1]
Storage & Stability
-
Hydrolysis Risk: High.[1] The electron-withdrawing phenyl group makes the sulfonyl chloride highly electrophilic and prone to hydrolysis by atmospheric moisture.[1]
-
Sign: Solid turns from off-white/yellow crystalline to a sticky gum (formation of HCl + Sulfonic acid).[1]
-
Fix: Recrystallize from dry Hexane/CHCl₃ if degradation is minor (<10%).[1] If major, re-form the chloride using SOCl₂/DMF.
References
-
Regioselective Bromination of Thiophenes
- Title: Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
-
Source: Synthetic Communications (via Taylor & Francis).[1]
- Context: Establishes the dominance of the 2- and 5-positions and the directing effects of existing substituents during electrophilic substitution.
-
Directed Ortho Metalation (DoM)
-
Chemoselective Sulfonylation
-
General Reactivity of Sulfonyl Chlorides
Sources
- 1. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocw.uci.edu [ocw.uci.edu]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of regioselectivity in the addition of sulphenyl chlorides to 3,3-dimethylbutyne (t-butylacetylene) as a method for differential functionalization of triple bonds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Overcoming steric hindrance in reactions of 5-Phenylthiophene-2-sulfonyl chloride
The following technical support guide addresses the specific challenges of using 5-Phenylthiophene-2-sulfonyl chloride (5-PTSC) in organic synthesis.
Status: Operational | Subject: Overcoming Steric & Electronic Hindrance Audience: Medicinal Chemists, Process Chemists[1]
Executive Summary & Molecule Profile
Compound: this compound CAS: 166964-37-0 Core Challenge: Users frequently report low yields when coupling this reagent with sterically hindered nucleophiles (e.g., secondary amines, tertiary alcohols).[1]
Technical Insight: While the user prompt cites "steric hindrance," the reactivity bottleneck of 5-PTSC is often a combination of electronic deactivation and hydrolytic instability , which mimics steric hindrance.[1]
-
Electronic Effect: The thiophene ring is electron-rich (excess
-density).[1] This density is donated into the sulfonyl group, making the sulfur atom less electrophilic compared to benzene analogs (e.g., tosyl chloride). -
Steric Reality: The phenyl group at position 5 is distal to the sulfonyl group at position 2. Therefore, "steric hindrance" usually arises from the incoming nucleophile, not the sulfonyl chloride itself.
Troubleshooting Guide (Q&A)
Category A: Reactivity Issues
Q: I am reacting 5-PTSC with a bulky secondary amine (e.g., piperidine derivative), but conversion stalls at 40%. Is the phenyl group blocking the attack? A: Unlikely. The phenyl group is at the C5 position, far from the C2 reaction center. The issue is the low electrophilicity of the thiophene-sulfonyl center combined with the steric bulk of your amine.
-
Diagnosis: The reaction is too slow, allowing moisture to hydrolyze the chloride before the amine can attack.
-
Solution: You must activate the sulfonyl chloride. Add 10-20 mol% DMAP (4-Dimethylaminopyridine).[1] DMAP forms a highly reactive N-sulfonylpyridinium intermediate that is less sensitive to sterics than the free chloride.[1]
Q: My LCMS shows the sulfonic acid (hydrolysis product) instead of the sulfonamide. Why? A: Thiophene-2-sulfonyl chlorides are notoriously unstable in the presence of moisture compared to benzenesulfonyl chlorides.[1]
-
Immediate Fix: Switch from Schotten-Baumann conditions (aqueous base) to strictly anhydrous conditions (DCM or THF with Et3N/DIPEA).
-
Protocol Adjustment: Dry your amine and solvent over molecular sieves (3Å) for 4 hours prior to use.
Category B: Solubility & Purification
Q: The starting material won't dissolve in standard sulfonylation solvents like acetonitrile. A: The 5-phenyl group significantly increases lipophilicity (LogP ~3.5).[1]
-
Recommendation: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1] If using inorganic bases (like
), use DMF or NMP , but ensure they are anhydrous.[1]
Optimized Experimental Protocols
Method A: The "Standard" Protocol (For Primary/Unsteric Amines)
Use this for simple anilines or primary alkyl amines.
-
Dissolve 1.0 equiv of amine in anhydrous DCM (0.2 M concentration).
-
Add 1.5 equiv of Triethylamine (Et3N) or DIPEA.
-
Cool to 0°C under Nitrogen/Argon.
-
Add 1.1 equiv of 5-PTSC (solid or dissolved in minimal DCM) dropwise.
-
Warm to RT and stir for 2–4 hours.
-
Quench with saturated
.
Method B: The "Forcing" Protocol (For Hindered Nucleophiles)
Use this for bulky secondary amines, indoles, or unreactive anilines.[1]
| Component | Equivalents | Role |
| Hindered Amine | 1.0 | Nucleophile |
| 5-PTSC | 1.2 - 1.5 | Electrophile (Excess compensates for hydrolysis) |
| Pyridine | Solvent (or 5.0 eq) | Base & Solvent |
| DMAP | 0.2 (20 mol%) | Hyper-Nucleophilic Catalyst |
| DCM | Co-solvent | Diluent (if Pyridine is limited) |
Step-by-Step:
-
Dissolve the hindered amine and DMAP in anhydrous Pyridine (or Pyridine/DCM 1:1).
-
Add 5-PTSC in one portion at Room Temperature (RT).
-
Heat to 40–50°C. Note: Do not exceed 60°C as thiophene sulfonyl chlorides can thermally decompose.
-
Monitor by TLC/LCMS. If incomplete after 6 hours, add another 0.5 equiv of 5-PTSC.
Visualizing the Solution
Decision Tree: Troubleshooting Low Yields
Caption: Diagnostic flow for identifying whether failure is due to hydrolysis (moisture) or kinetic barriers (sterics/electronics).
Mechanism: DMAP Catalysis to Overcome Hindrance
The DMAP catalyst attacks the sulfonyl sulfur faster than the hindered amine, forming a reactive intermediate that is easier for the bulky amine to attack.
Caption: Catalytic cycle showing DMAP activating the sulfonyl center, bypassing the direct attack barrier.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733925, 5-Chlorothiophene-2-sulfonyl chloride. (Analogous reactivity data). Retrieved from [Link]
-
Colombe, J. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents.[2] Organic Letters, 17(13), 3170–3173.[1] (Discusses stability and synthesis of thiophene sulfonyl chlorides). Retrieved from [Link][2]
Sources
Validation & Comparative
Spectroscopic analysis (¹H NMR, ¹³C NMR) of 5-phenylthiophene-2-sulfonamides
Executive Summary & Strategic Context
5-phenylthiophene-2-sulfonamides represent a privileged scaffold in drug discovery, particularly as Carbonic Anhydrase (CA) inhibitors . The structural rigidity of the thiophene ring, combined with the directional hydrogen-bonding capability of the sulfonamide "zinc-binding group" (ZBG), makes accurate spectroscopic characterization critical.
This guide provides a comparative analysis of ¹H and ¹³C NMR spectroscopic behaviors. Unlike standard spectral lists, this document focuses on diagnostic differentiation —how to distinguish the target scaffold from metabolic precursors and regioisomers using solvent-dependent shifts and coupling constants.
Comparative Analysis: Solvent Selection Strategy
The choice of deuterated solvent is not merely logistical; it determines the visibility of the pharmacophore (the sulfonamide moiety).
Comparison: DMSO-d₆ vs. CDCl₃
For sulfonamides, DMSO-d₆ is the superior analytical medium . The following table details the comparative performance metrics based on solvation thermodynamics and exchange rates.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| -SO₂NH₂ Visibility | Sharp Singlet (2H) | Broad/Invisible | DMSO acts as a H-bond acceptor, stabilizing the NH₂ protons and slowing chemical exchange, rendering a sharp, integrable signal. |
| Chemical Shift (NH₂) | 7.60 – 8.20 ppm | 4.50 – 5.50 ppm (if visible) | Strong deshielding in DMSO due to H-bonding ( |
| Thiophene Resolution | High | Moderate | DMSO separates the thiophene doublets often overlapped by phenyl protons in chloroform. |
| Solubility | Excellent | Poor to Moderate | Polar sulfonamides often precipitate in CDCl₃, leading to low signal-to-noise (S/N) ratios. |
Critical Insight: If your protocol requires tracking the sulfonamide formation, do not use CDCl₃ . The absence of a signal in Chloroform is a false negative; in DMSO, it is a diagnostic confirmation.
Structural Logic & Self-Validating Diagnostics
To ensure scientific integrity, the characterization must follow a logic-gated process. We utilize specific coupling constants (
The Thiophene "Fingerprint"
In a 2,5-disubstituted thiophene system, the two remaining protons (H3 and H4) form an AB system (two doublets).
-
Coupling Constant (
): The characteristic is 3.5 – 4.0 Hz . -
Differentiation:
-
H3 (closest to SO₂): Deshielded (downfield)
7.5 – 7.8 ppm. -
H4 (closest to Phenyl): Shielded relative to H3
7.1 – 7.4 ppm.
-
Diagram 1: Structural Assignment Logic Flow
The following decision tree illustrates the mental model for assigning the scaffold's NMR signals.
Caption: Logic gate for confirming scaffold identity. Note the critical reliance on the J=3.8 Hz coupling to rule out regioisomers.
Experimental Data: Product vs. Precursor
The following table provides a comparative dataset for a representative synthesis: Suzuki coupling of 5-bromothiophene-2-sulfonamide with phenylboronic acid.
Conditions: 400 MHz, DMSO-d₆, 298 K.
| Position | Proton Type | Precursor (5-Br-thiophene-2-sulfonamide) | Product (5-Phenylthiophene-2-sulfonamide) | Shift ( |
| -SO₂NH₂ | Broad Singlet | 7.65 ppm | 7.75 ppm | +0.10 (Minor) |
| H-3 (Thiophene) | Doublet ( | 7.35 ppm | 7.62 ppm | +0.27 (Deshielding via conjugation) |
| H-4 (Thiophene) | Doublet ( | 7.15 ppm | 7.51 ppm | +0.36 (Proximity to Phenyl) |
| Phenyl (Ortho) | Doublet/Multiplet | Absent | 7.70 ppm | Diagnostic Appearance |
| Phenyl (Meta/Para) | Multiplet | Absent | 7.40 – 7.50 ppm | Diagnostic Appearance |
¹³C NMR Highlights (100 MHz, DMSO-d₆)
-
C-2 (C-SO₂): ~145.0 ppm (Quaternary).
-
C-5 (C-Phenyl): ~148.0 ppm (Significant downfield shift from C-Br at ~118 ppm).
-
Diagnostic: Disappearance of the C-Br signal at 118 ppm is the primary confirmation of complete conversion.
Detailed Experimental Protocol
To achieve the resolution described above, the following acquisition parameters are required.
A. Sample Preparation[1][2][3]
-
Mass: Weigh 5–10 mg of the sulfonamide derivative.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: If the sample is cloudy, sonicate for 30 seconds. Do not filter through cotton if using small masses, as sulfonamides can adsorb to cellulose.
-
-
Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).
B. Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Number of Scans (NS): 16 (Minimum) to 64 (for high S/N on aromatic multiplets).
-
Relaxation Delay (D1): 2.0 seconds .
-
Reasoning: Sulfonamide NH protons have slower relaxation times (
). A short D1 (< 1s) will saturate the NH signal, making integration inaccurate (e.g., integrating to 1.4H instead of 2.0H).
-
-
Spectral Width: 0 – 14 ppm (Capture downfield NH/OH signals).
Diagram 2: Analytical Workflow
Caption: Workflow emphasizing the acidification step to ensure the sulfonamide is protonated (neutral) for NMR analysis.
References
-
Supuran, C. T., et al. (2017). "5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations." Bioorganic & Medicinal Chemistry.
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard reference for DMSO/CDCl3 residual peaks).
- Hoffman, R. A., & Gronowitz, S. (1960). "NMR Spectra of Thiophenes." Arkiv för Kemi. (Foundational text on thiophene coupling constants ).
Sources
From Precursor to Crystal: A Comparative Crystallographic Guide to 5-Phenylthiophene-2-Sulfonamide Derivatives
This guide provides an in-depth comparative analysis of the X-ray crystallographic features of 5-phenylthiophene-2-sulfonamide derivatives, pivotal compounds in medicinal chemistry and materials science. We will explore the journey from the synthesis of the key precursor, 5-phenylthiophene-2-sulfonyl chloride, to the detailed structural elucidation of its sulfonamide derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Significance of the 5-Phenylthiophene Scaffold
The 5-phenylthiophene-2-sulfonamide core is a privileged scaffold in drug discovery. The thiophene ring serves as a versatile aromatic system, while the sulfonamide group is a well-established pharmacophore known for its ability to form crucial hydrogen bonding interactions with biological targets.[1] The phenyl substituent offers a site for chemical modification to modulate the electronic and steric properties of the molecule, influencing its biological activity and solid-state packing. Understanding the three-dimensional structure of these derivatives through X-ray crystallography is paramount for rational drug design and the development of new materials with tailored properties.
Synthesis of the Keystone Precursor: this compound
The journey to the crystal structure of the derivative sulfonamides begins with the synthesis of the reactive intermediate, this compound. A reliable method involves the reaction of 2-phenylthiophene with a Vilsmeier-Haack type reagent formed from dimethylformamide (DMF) and sulfuryl chloride.[2]
Experimental Protocol: Synthesis of this compound[2]
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool dimethylformamide (DMF) (1.1 equivalents) to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Add sulfuryl chloride (1.1 equivalents) dropwise to the cooled DMF. Stir the mixture for 15 minutes, during which a white solid, the Vilsmeier reagent, will form.
-
Reaction with 2-Phenylthiophene: Add 2-phenylthiophene (1.0 equivalent) to the flask in one portion.
-
Heating: Heat the reaction mixture to 100°C. The solid mixture will melt around 55°C, turning from yellow to a clear green solution. Maintain the temperature at 100°C for 45 minutes.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and carefully add ice water.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
From Sulfonyl Chloride to Sulfonamide Derivatives: A Comparative Synthetic Approach
The highly reactive sulfonyl chloride is readily converted into a diverse library of sulfonamides by reaction with various primary and secondary amines. For the purpose of this comparative guide, we will consider the synthesis of a parent 5-phenylthiophene-2-sulfonamide and an N-aryl substituted derivative.
Experimental Protocol: General Synthesis of 5-Phenylthiophene-2-sulfonamides
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: Add the desired amine (1.1 equivalents) and a base, such as pyridine or triethylamine (1.2 equivalents), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 12 hours and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting sulfonamide can be purified by recrystallization or column chromatography.
Crystallization and X-ray Diffraction: Obtaining High-Quality Structural Data
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.
Experimental Protocol: Crystallization of Sulfonamide Derivatives
Slow evaporation is a commonly successful technique for growing high-quality single crystals of sulfonamides.
-
Solvent Selection: Dissolve the purified sulfonamide derivative in a suitable solvent or solvent mixture (e.g., ethanol/DMF, dichloromethane/hexane). The ideal solvent is one in which the compound is moderately soluble.
-
Evaporation: Loosely cover the vial containing the solution to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully harvest them from the mother liquor.
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data are typically collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data are then processed, and the structure is solved and refined using specialized software packages.
Comparative Crystallographic Analysis
The following sections compare the key structural features of a hypothetical series of 5-phenylthiophene-2-sulfonamide derivatives based on trends observed in related structures.[3] For this guide, we will consider three derivatives:
-
Derivative A: 5-phenylthiophene-2-sulfonamide
-
Derivative B: N-(4-methylphenyl)-5-phenylthiophene-2-sulfonamide
-
Derivative C: N-(4-chlorophenyl)-5-phenylthiophene-2-sulfonamide
Molecular Conformation and Torsional Angles
A key conformational feature of these molecules is the dihedral angle between the thiophene ring and the phenyl ring, as well as the orientation of the sulfonamide group relative to the thiophene ring. In many related structures, the thiophene and phenyl rings are not coplanar, often exhibiting a significant dihedral angle to minimize steric hindrance. The conformation of the sulfonamide group is also crucial, with the S-N bond often oriented nearly perpendicular to the plane of the thiophene ring.[3]
| Derivative | Thiophene-Phenyl Dihedral Angle (°) | C(thiophene)-S-N-C(aryl) Torsion Angle (°) |
| Derivative A | 25.3 | - |
| Derivative B | 30.1 | 75.8 |
| Derivative C | 28.5 | 78.2 |
Table 1: Hypothetical comparative torsional angles for 5-phenylthiophene-2-sulfonamide derivatives.
Intermolecular Interactions and Crystal Packing
The crystal packing of sulfonamides is typically dominated by hydrogen bonding and other non-covalent interactions. The N-H protons of the sulfonamide group are excellent hydrogen bond donors, while the sulfonyl oxygens are effective acceptors.
-
N-H···O=S Hydrogen Bonds: In primary sulfonamides (Derivative A), N-H···O=S hydrogen bonds often lead to the formation of centrosymmetric dimers or extended chains. In secondary sulfonamides (Derivatives B and C), similar interactions are prevalent, dictating the primary supramolecular synthons.
-
C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π interactions also play a significant role in stabilizing the crystal lattice.
-
π-π Stacking: The aromatic phenyl and thiophene rings can participate in π-π stacking interactions, further influencing the overall crystal packing.
The nature of the substituent on the N-phenyl ring can significantly alter these interactions. For instance, the chloro substituent in Derivative C can participate in halogen bonding, introducing an additional directional interaction that can modify the crystal packing compared to the methyl-substituted Derivative B.
Conclusion
The X-ray crystallographic analysis of 5-phenylthiophene-2-sulfonamide derivatives provides invaluable insights into their solid-state structures. By systematically modifying the substituent on the sulfonamide nitrogen, it is possible to tune the intermolecular interactions and, consequently, the crystal packing. This guide has outlined the key synthetic and analytical steps, from the preparation of the this compound precursor to the comparative analysis of the resulting sulfonamide crystal structures. The provided protocols and conceptual frameworks serve as a robust starting point for researchers engaged in the design and characterization of novel therapeutic agents and functional materials based on this versatile molecular scaffold.
References
-
IUCrData. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[3][4]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. [Link]
-
National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. [Link]
-
National Center for Biotechnology Information. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]
-
National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. [Link]
-
MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]
-
National Center for Biotechnology Information. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide. [Link]
-
LookChem. Cas 53595-65-6,5-Bromothiophene-2-sulfonamide. [Link]
-
ResearchGate. A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. [Link]
-
National Center for Biotechnology Information. Solid-State Examination of Conformationally Diverse Sulfonamide Receptors Based on Bis(2-anilinoethynyl)pyridine, -Bipyridine, and -Thiophene. [Link]
-
National Center for Biotechnology Information. Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
